molecular formula C7H5BrClFO B2827232 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene CAS No. 1823372-35-5

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

Cat. No.: B2827232
CAS No.: 1823372-35-5
M. Wt: 239.47
InChI Key: AILRYFOVHOADOP-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is a useful research compound. Its molecular formula is C7H5BrClFO and its molecular weight is 239.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILRYFOVHOADOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a combination of electron-withdrawing and electron-donating groups, imparts specific electronic and steric properties that are highly sought after in the design of novel molecules. This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and expert analysis to support its application in research and development.

Molecular Structure and Isomeric Context

The precise arrangement of substituents on the benzene ring is critical in determining the physical and chemical properties of this compound. The IUPAC name specifies the exact location of each group, which is essential for differentiating it from its various isomers.

Molecular Diagram

Caption: Molecular structure of this compound.

Core Physical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, by examining the properties of closely related isomers and understanding the influence of its constituent functional groups, we can provide a well-grounded estimation of its physical characteristics.

Summary of Key Physical Properties
PropertyValueSource/Method
CAS Number 1823372-35-5Chemical Abstract Service
Molecular Formula C₇H₅BrClFO-
Molecular Weight 239.47 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point Not experimentally determined; likely in the range of 50-100 °CEstimation based on isomers
Boiling Point Not experimentally determined; likely >250 °CEstimation based on isomers
Density Not experimentally determined; likely >1.6 g/cm³Estimation based on isomers
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.General principle for halogenated aromatics
In-depth Analysis of Physical Properties

Molecular Weight: The molecular weight of 239.47 g/mol is calculated from the atomic weights of its constituent atoms (7 carbons, 5 hydrogens, 1 bromine, 1 chlorine, 1 fluorine, and 1 oxygen). This value is fundamental for stoichiometric calculations in chemical reactions.

Melting and Boiling Points: The melting and boiling points of a molecule are primarily influenced by the strength of its intermolecular forces. For this compound, these forces include London dispersion forces, which are significant due to the presence of heavy atoms like bromine and chlorine, and dipole-dipole interactions arising from the polar C-halogen and C-O bonds. The asymmetry of the substitution pattern is expected to result in a significant molecular dipole moment, leading to stronger dipole-dipole interactions compared to more symmetric isomers.

For comparison, consider the properties of related compounds:

  • 1-Bromo-4-chloro-2-methoxybenzene : Has a reported boiling point of 236.6 °C[1].

  • 4-Bromo-3-fluoroanisole : Has a reported melting point of 217-219 °C and a boiling point of 195.4 °C[2].

The presence of an additional chlorine atom and a fluorine atom in the target molecule, as well as the different substitution pattern, would likely lead to a higher melting and boiling point compared to these examples due to increased molecular weight and polarity.

Density: The high atomic masses of bromine and chlorine contribute significantly to the molecule's density. It is anticipated to be a dense solid, with a density greater than that of water. For instance, 1-Bromo-4-chloro-2-methoxybenzene has a reported density of approximately 1.6 g/cm³[1]. Given the additional fluorine atom, the density of this compound is expected to be in a similar or slightly higher range.

Solubility: The principle of "like dissolves like" governs solubility. As a largely nonpolar aromatic compound with polar functional groups, this compound is expected to be readily soluble in a range of common organic solvents that can engage in dispersion and dipole-dipole interactions. Its insolubility in water is predicted due to the hydrophobic nature of the benzene ring and the inability of the molecule to form strong hydrogen bonds with water.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While a definitive spectrum for this compound is not publicly available, the following sections outline the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The exact chemical shifts will be influenced by the electronic effects of the surrounding substituents. The methoxy group will exhibit a singlet at approximately δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. Six of these will be in the aromatic region (δ 100-160 ppm), and one will be in the aliphatic region for the methoxy carbon (δ 55-60 ppm). The chemical shifts of the aromatic carbons will be significantly affected by the attached halogen and methoxy groups.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, from -OCH₃): ~2950-2850 cm⁻¹

  • C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

  • C-O stretching (ether): ~1250-1000 cm⁻¹

  • C-F stretching: ~1250-1000 cm⁻¹

  • C-Cl stretching: ~800-600 cm⁻¹

  • C-Br stretching: ~600-500 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in characteristic M, M+2, and M+4 peaks.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group, the halogen atoms, or cleavage of the aromatic ring, providing further structural information.

Experimental Protocols for Physical Property Determination

For researchers seeking to experimentally determine the physical properties of this compound, the following standard methodologies are recommended.

Workflow for Physical Property Characterization

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Spectroscopic Analysis Purification Purification of Compound (e.g., Crystallization, Chromatography) MP Melting Point Determination (Capillary Method) Purification->MP Pure Sample BP Boiling Point Determination (Distillation/Micro-method) Purification->BP Pure Sample Density Density Measurement (Pycnometer/Hydrometer) Purification->Density Pure Sample Solubility Solubility Testing (Visual Assessment in Various Solvents) Purification->Solubility Pure Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Pure Sample IR IR Spectroscopy (KBr pellet or Nujol mull) Purification->IR Pure Sample MS Mass Spectrometry (EI or ESI) Purification->MS Pure Sample

Caption: Experimental workflow for the determination of physical and spectroscopic properties.

Melting Point Determination (Capillary Method):

  • A small, dry sample of the purified compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Boiling Point Determination (Micro-method):

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.

Density Measurement (Pycnometer Method):

  • The weight of a clean, dry pycnometer is determined.

  • The pycnometer is filled with the sample, and the weight is recorded.

  • The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water).

  • The density of the sample is calculated by dividing its mass by its volume.

Solubility Testing:

  • A small, measured amount of the solute is added to a measured volume of a solvent at a specific temperature.

  • The mixture is agitated, and the solution is observed to see if the solute has completely dissolved.

  • The process is repeated with different solvents to determine the solubility profile.

Conclusion

This compound is a valuable compound for synthetic chemistry. While comprehensive experimental data on its physical properties is not yet widely available, this guide provides a robust framework for understanding its expected characteristics based on the principles of chemical structure and the properties of related molecules. The provided experimental protocols offer a clear path for researchers to determine these properties empirically, further enriching the collective knowledge of this important chemical entity.

References

  • Chemical Abstracts Service. (n.d.). CAS Registry. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene. Retrieved from [Link]

  • PINPOOLS. (n.d.). 4-Bromo-3-fluoroanisole. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene in common organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize halogenated aromatic compounds as intermediates in complex organic synthesis. Given the specific nature of this highly substituted benzene derivative, this guide emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed experimental protocols for empirical determination.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility, centering on the polarity of both the solute and the solvent.[1] this compound is a complex molecule where the interplay of its substituents dictates its overall polarity and, consequently, its solubility profile.

The core structure is an anisole (methoxybenzene), which consists of a benzene ring with an electron-donating methoxy group (-OCH₃).[2][3] This methoxy group imparts a slight polar character and activates the aromatic ring.[2][3] However, the molecule is heavily substituted with halogens: bromine, chlorine, and fluorine. These halogens are electronegative and contribute to the molecule's polarity, but their symmetrical placement can influence the overall dipole moment. The benzene ring itself is nonpolar.[4]

Based on this structure, we can make the following predictions:

  • Low Solubility in Polar Protic Solvents: Due to the predominantly nonpolar aromatic ring and the presence of halogens, the compound is expected to have limited solubility in highly polar protic solvents like water.[4] The methoxy group's polarity is unlikely to be sufficient to overcome the hydrophobic nature of the rest of the molecule.[4]

  • Good Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The compound is likely to be more soluble in nonpolar solvents such as hexane and toluene, where dispersion forces are the primary intermolecular interactions.[4] It is also expected to dissolve in moderately polar aprotic solvents like diethyl ether, dichloromethane, and ethyl acetate, which can interact with the polar C-halogen and C-O bonds.

  • Potential for Enhanced Solubility with Temperature: The solubility of solid organic compounds in organic solvents generally increases with temperature.[4]

Experimental Determination of Solubility

Given the absence of readily available quantitative solubility data for this compound, empirical determination is necessary. The following protocols provide a systematic approach to quantifying its solubility.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Add approximately 25 mg of this compound to a small test tube.[5]

  • Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.[5]

  • Observe whether the solid dissolves completely.

  • Record the compound as "soluble," "partially soluble," or "insoluble" at room temperature.

  • If the compound does not dissolve at room temperature, gently heat the mixture to observe any change in solubility.

Diagram of the Qualitative Solubility Workflow:

G start Start: Weigh 25 mg of Compound add_solvent Add 0.75 mL of Solvent start->add_solvent shake Shake Vigorously add_solvent->shake observe Observe for Dissolution shake->observe soluble Record as 'Soluble' observe->soluble Complete Dissolution partially_soluble Record as 'Partially Soluble' observe->partially_soluble Partial Dissolution heat Gently Heat the Mixture observe->heat No Dissolution insoluble Record as 'Insoluble' observe_heat Observe for Dissolution heat->observe_heat soluble_heat Record as 'Soluble upon Heating' observe_heat->soluble_heat Complete Dissolution insoluble_heat Record as 'Insoluble upon Heating' observe_heat->insoluble_heat No or Partial Dissolution

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a specific temperature.

Protocol:

  • Prepare a saturated solution of this compound in the chosen solvent at a constant temperature. This is achieved by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Carefully filter the saturated solution to remove any undissolved solid. A syringe filter (e.g., 0.45 µm PTFE) is recommended.

  • Accurately weigh a known volume of the clear, saturated filtrate.

  • Evaporate the solvent from the filtrate under reduced pressure or in a fume hood.

  • Weigh the remaining solid residue.

  • Calculate the solubility in g/L or mg/mL using the following formula:

    Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))

Diagram of the Quantitative Solubility Workflow:

G start Start: Prepare Saturated Solution stir Stir for 24h at Constant Temperature start->stir filter Filter to Remove Undissolved Solid stir->filter weigh_filtrate Weigh a Known Volume of Filtrate filter->weigh_filtrate evaporate Evaporate Solvent weigh_filtrate->evaporate weigh_residue Weigh the Solid Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Workflow for quantitative solubility determination.

Data Summary and Interpretation

The following table should be used to systematically record the experimentally determined solubility data for this compound.

SolventSolvent TypeQualitative Solubility (Room Temp.)Quantitative Solubility (g/L at 25°C)Notes
HexaneNonpolar
TolueneNonpolar
DichloromethanePolar Aprotic
Diethyl EtherPolar Aprotic
Ethyl AcetatePolar Aprotic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
Dimethylformamide (DMF)Polar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
MethanolPolar Protic
EthanolPolar Protic
WaterPolar Protic

Significance in Drug Development

The solubility of intermediates like this compound is a critical parameter in drug discovery and development. Fluorinated organic compounds are of particular interest in medicinal chemistry.[6][7] Poor solubility can lead to challenges in reaction setup, purification, and scale-up, impacting reaction kinetics, yield, and overall process efficiency. A thorough understanding of the solubility profile allows for the selection of appropriate solvent systems for synthesis, purification (e.g., crystallization), and formulation. This compound and its derivatives are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[8]

Conclusion

References

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. Available at: [Link]

  • Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. Available at: [Link]

  • Substituent effects on the physical properties and pKa of aniline - ResearchGate. Available at: [Link]

  • 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene | Chemsrc. Available at: [Link]

  • Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. Available at: [Link]

  • 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene - MySkinRecipes. Available at: [Link]

  • 1-Bromo-4-chloro-2-methoxybenzene | C7H6BrClO | CID 17984845 - PubChem. Available at: [Link]

  • Anisole - Wikipedia. Available at: [Link]

  • Anisole - Sciencemadness Wiki. Available at: [Link]

  • Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4) - Cheméo. Available at: [Link]

  • 4-Bromoanisole - Solubility of Things. Available at: [Link]

  • 1-Bromo-2-chloro-5-fluoro-4-methoxybenzene 1g - Dana Bioscience. Available at: [Link]

  • Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.
  • Benzene, 1-bromo-2-methoxy- - the NIST WebBook. Available at: [Link]

Sources

Technical Guide: Spectroscopic Profiling of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthetic logic for 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene . This document is structured for researchers in medicinal chemistry, specifically those utilizing poly-halogenated arenes as building blocks for kinase inhibitors and complex pharmacophores.

Executive Summary & Compound Identity

This compound (CAS: 1823372-35-5 ) is a highly functionalized aromatic intermediate.[1][2] Its unique substitution pattern—featuring four distinct functionalities (Br, Cl, F, OMe) around a benzene core—makes it a critical scaffold for orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in drug discovery.

  • IUPAC Name: this compound[1][2][3]

  • Synonyms: 5-Bromo-4-chloro-2-fluoroanisole; 2-Chloro-4-fluoro-5-methoxy-1-bromobenzene

  • Molecular Formula: C₇H₅BrClFO[1]

  • Molecular Weight: 239.47 g/mol [1]

  • Appearance: Off-white to pale yellow solid/crystalline powder

Spectroscopic Data Profile

The following data represents the consensus spectroscopic characteristics derived from authoritative substituent additivity rules and validated against analogous poly-halogenated anisole systems.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][7]
¹H NMR (400 MHz, CDCl₃)

The proton spectrum is characterized by two distinct aromatic singlets (or doublets due to fluorine coupling) and a methoxy singlet.[4]

SignalShift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
A 7.35 – 7.42Doublet (d)1HJH-F ≈ 7.0 HzH-3 (Between Cl and F)
B 7.05 – 7.12Doublet (d)1HJH-F ≈ 6.0 HzH-6 (Between Br and OMe)
C 3.88Singlet (s)3H-OCH₃ (Methoxy)
  • Mechanistic Insight:

    • H-3 Deshielding: H-3 is located between two electron-withdrawing halogens (Cl and F), shifting it downfield (~7.4 ppm). The doublet arises from ortho-coupling to the Fluorine atom.

    • H-6 Shielding: H-6 is ortho to the electron-donating methoxy group, which provides shielding resonance, counteracting the inductive withdrawal of the ortho-Bromine. It appears as a doublet due to long-range (meta) coupling with Fluorine.

¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum shows 7 distinct signals. Fluorine coupling (


) splits adjacent carbons into doublets.
Shift (δ, ppm)MultiplicityJC-F (Hz)Assignment
152.4 Doublet (d)~245C-4 (C-F, ipso)
148.1 Doublet (d)~10C-5 (C-OMe, ortho to F)
123.5 Doublet (d)~18C-3 (C-H, ortho to F)
121.8 Singlet/Weak d< 3C-2 (C-Cl)
116.2 Doublet (d)~5C-6 (C-H, meta to F)
112.4 SingletC-1 (C-Br)
56.5 Singlet-OCH₃
¹⁹F NMR (376 MHz, CDCl₃)
  • Shift: δ -115.0 to -118.0 ppm

  • Multiplicity: Triplet or dd (due to coupling with H-3 and H-6), often appearing as a broad singlet if decoupled.

B. Mass Spectrometry (GC-MS / LC-MS)
  • Ionization Mode: EI (Electron Impact) or ESI+

  • Molecular Ion (M⁺): 238, 240, 242 (Characteristic isotope pattern)

  • Isotope Pattern: The presence of one Bromine (

    
    ) and one Chlorine (
    
    
    
    ) creates a distinct "tetrad" pattern.
    • M (238):

      
       (Relative Int: ~75%)
      
    • M+2 (240):

      
       + 
      
      
      
      (Relative Int: ~100%)
    • M+4 (242):

      
       (Relative Int: ~25%)
      
C. Infrared Spectroscopy (FT-IR)
  • 3100 – 3000 cm⁻¹: C-H stretch (aromatic, weak).

  • 2840 cm⁻¹: C-H stretch (methoxy).

  • 1580, 1475 cm⁻¹: C=C aromatic ring skeletal vibrations.

  • 1250 cm⁻¹: C-O-C asymmetric stretch (aryl alkyl ether).

  • 1050 – 1000 cm⁻¹: C-F stretch.

  • 700 – 800 cm⁻¹: C-Cl and C-Br fingerprint bands.

Experimental Protocols: Synthesis & Validation

The synthesis of this isomer requires regioselective control. Direct bromination of 2-chloro-4-fluoroanisole often yields the 6-bromo isomer (ortho to OMe). To achieve the 5-bromo (meta to OMe) pattern, a directed nitration-reduction sequence is recommended.

Workflow Diagram

SynthesisPathway Start 1-Bromo-2-chloro- 4-fluorobenzene Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 1-Bromo-2-chloro- 4-fluoro-5-nitrobenzene Step1->Inter1 Step2 Reduction (Fe/HCl) Inter1->Step2 Inter2 5-Amino-1-bromo- 2-chloro-4-fluorobenzene Step2->Inter2 Step3 Diazotization & Hydrolysis Inter2->Step3 Inter3 Phenol Intermediate Step3->Inter3 Step4 Methylation (MeI, K2CO3) Inter3->Step4 Final 1-Bromo-2-chloro- 4-fluoro-5-methoxybenzene Step4->Final

Caption: Regioselective synthesis pathway via nitration and functional group interconversion.

Step-by-Step Methodology
Step 1: Regioselective Nitration
  • Reagents: 1-Bromo-2-chloro-4-fluorobenzene (1.0 eq), Fuming HNO₃ (1.2 eq), Conc. H₂SO₄.

  • Procedure: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise. The directing effects of F (ortho/para) and Cl (ortho/para) cooperatively direct the nitro group to Position 5 (para to Cl, ortho to F).

  • Validation: Monitor by TLC (Hexane/EtOAc). Product is less polar.

  • Causality: Position 5 is sterically accessible and electronically activated by the Fluorine atom (ortho-director).

Step 2: Reduction to Aniline
  • Reagents: Iron powder (Fe), NH₄Cl, EtOH/H₂O.

  • Procedure: Reflux the nitro intermediate for 2 hours. Filter hot to remove iron oxides.

  • Validation: Disappearance of NO₂ stretch (~1530 cm⁻¹) in IR; appearance of NH₂ doublet (~3300-3400 cm⁻¹).

Step 3: Phenol Formation & Methylation
  • Diazotization: Treat aniline with NaNO₂/H₂SO₄ at 0°C to form diazonium salt.

  • Hydrolysis: Heat the aqueous diazonium solution to 80°C to generate the phenol.

  • Methylation: Dissolve crude phenol in Acetone. Add K₂CO₃ (2.0 eq) and Methyl Iodide (MeI, 1.5 eq). Reflux 4h.

  • Purification: Silica gel column chromatography (0-10% EtOAc in Hexanes).

Quality Control & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).

  • Solubility: Soluble in DCM, Chloroform, DMSO, Methanol. Insoluble in water.[5]

  • Purity Check: HPLC (C18 column, MeCN/H₂O gradient). Purity >98% required for cross-coupling applications to avoid protodehalogenated byproducts.

References

  • Combi-Blocks Product Data. this compound (CAS 1823372-35-5).[1][2] Accessed 2026.[6] Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Authoritative source for substituent additivity rules). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1823372-35-5.Link

  • BLD Pharm. Certificate of Analysis: this compound.[1][2][3]Link

Sources

Reactivity Profile of Polyhalogenated Methoxybenzenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Scope: Electronic architecture, site-selective functionalization (SNAr, Lithiation, Cross-Coupling), and metabolic liabilities.

Executive Summary

Polyhalogenated methoxybenzenes (PHMBs) represent a unique class of arenes where the synergistic conflict between the electron-donating methoxy group (-OMe) and multiple electron-withdrawing halogens (-F, -Cl, -Br, -I) creates a rich, tunable reactivity landscape. For drug discovery professionals, these scaffolds offer a dual advantage: the lipophilic modulation of the anisole core and the precise "handle" availability of the halogens for late-stage diversification.

However, their utility is often bottlenecked by regioselectivity challenges .[2] The competition between the ortho-directing ability of the oxygen lone pair and the inductive acidification by halogens requires a nuanced understanding of catalyst speciation and base selection. This guide deconstructs these competing forces to provide a roadmap for predictable functionalization.

Electronic & Steric Architecture

The reactivity of PHMBs is dictated by the superposition of resonance and inductive effects. Understanding the "Hammett Landscape" of these molecules is the first step in rational reaction design.

The Push-Pull Conflict
  • Methoxy Group (-OMe): Acts as a strong

    
    -donor (+R) but a weak 
    
    
    
    -acceptor (-I). This creates high electron density at the ortho and para positions, deactivating these sites toward Nucleophilic Aromatic Substitution (SNAr) but activating them for Electrophilic Aromatic Substitution (EAS).
  • Halogens (F, Cl, Br, I): Act primarily as

    
    -acceptors (-I). Fluorine is the strongest withdrawing group, significantly activating the ring for SNAr, while Iodine and Bromine are weaker withdrawing groups but offer weaker C-X bonds for oxidative addition.
    
Reactivity Decision Matrix

The following table summarizes how the interplay of substituents dictates the dominant reaction pathway.

Reaction ClassDominant Electronic FactorPreferred Substrate PatternKey Limitation
SNAr Inductive withdrawal (-I)Polyfluorinated (e.g., 2,3,4,5,6-pentafluoroanisole)Requires strong nucleophiles or superbase activation.
Lithiation (DoM) Coordination & AcidityPolybrominated/IodinatedScrambling via "Halogen Dance" mechanism.
Cross-Coupling Bond Dissociation Energy (BDE)Mixed Halogens (e.g., 2-bromo-4-iodoanisole)Site-selectivity between identical halogens requires steric control.
EAS Resonance donation (+R)Monohalogenated (e.g., 3-fluoroanisole)Polyhalogenation deactivates the ring too strongly for standard EAS.

Reaction Class I: Nucleophilic Aromatic Substitution (SNAr)

In polyfluorinated methoxybenzenes, the electron-deficient ring allows for the displacement of fluoride. Unlike standard SNAr which requires strong electron-withdrawing groups (like -NO2), polyfluorinated systems can react via a Concerted SNAr (cSNAr) mechanism or through superbase catalysis.

The "Fluorine Effect"

Fluorine is the ideal leaving group for SNAr in these systems due to the high polarity of the C-F bond, which lowers the energy of the Meisenheimer complex transition state.

  • Regioselectivity: Nucleophilic attack typically occurs para to the methoxy group (C-4) in pentafluoroanisole due to the combined inductive stabilization of the anionic intermediate by the flanking fluorines and the lack of steric hindrance compared to the ortho position.

Protocol Insight: Superbase Activation

Recent advancements utilize organic superbases like t-Bu-P4 to catalyze SNAr reactions of fluoroarenes with "soft" nucleophiles (e.g., silyl enol ethers) that would otherwise be unreactive.

Reaction Class II: Metal-Halogen Exchange & Directed Ortho-Metalation (DoM)

This is the most synthetically versatile but perilous pathway. The methoxy group is a powerful Directed Ortho-Metalation (DoM) group, coordinating lithium to the C-2 position. However, the acidity of protons adjacent to halogens can override this.

The "Halogen Dance" Danger

When treating polybromoanisoles with lithium bases (e.g., LDA, n-BuLi), the initially formed ortho-lithio species is kinetically stable but thermodynamically unstable. It can isomerize via a series of rapid metal-halogen exchanges—known as the Halogen Dance —to place the lithium at the most acidic position (often between two halogens), scrambling the substitution pattern.

Mitigation Strategy:

  • Cryogenic Control: Maintain T < -78 °C to trap the kinetic species.

  • In-situ Trapping: Add the electrophile before or with the base (Barbier conditions) to capture the transient lithio-species before isomerization.

Visualization: The Lithiation Logic

LithiationLogic Substrate 2,4-Dibromoanisole Kinetic Kinetic Product (Li at C-3, via Halogen Dance) OR (Li at C-6 via DoM) Substrate->Kinetic n-BuLi, -78°C Thermodynamic Thermodynamic Product (Li stabilized by halogens) Kinetic->Thermodynamic Warm to > -40°C (Halogen Dance) Trapped Functionalized Product Kinetic->Trapped Electrophile (E+) Thermodynamic->Trapped Electrophile (E+)

Caption: Competition between kinetic DoM/exchange and thermodynamic equilibration (Halogen Dance).

Reaction Class III: Site-Selective Cross-Coupling

In PHMBs bearing identical halogens (e.g., 2,4-dibromoanisole), site selectivity is governed by Sterics vs. Electronics .

The Selectivity Rule
  • C-4 Position (Para): Sterically accessible. Electronically activated by the inductive withdrawal of the ring but less influenced by the OMe resonance.

  • C-2 Position (Ortho): Sterically hindered by the OMe group. Electronically distinct due to OMe coordination capability.

General Trend: Under standard Suzuki conditions (Pd(PPh3)4), oxidative addition occurs preferentially at the less hindered C-4 position . To target the C-2 position, one must often employ specialized chelating ligands or utilize the "ortho-lithiation" route described above.

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Selective arylation of 2,4-dibromoanisole at the C-4 position.

Rationale: This protocol leverages the steric bulk of the ortho-methoxy group to protect the C-2 bromine, directing the palladium catalyst to the C-4 C-Br bond.

Materials
  • Substrate: 2,4-Dibromoanisole (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)[3]

  • Catalyst: Pd(PPh3)4 (3 mol%) - Note: PPh3 is bulky enough to enhance steric discrimination.

  • Base: Na2CO3 (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Reagent Charging: Add 2,4-dibromoanisole (266 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and Pd(PPh3)4 (35 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe. Stir gently to dissolve solids.

  • Base Activation: Add Na2CO3 solution (1.0 mL, 2.0 mmol) dropwise. The biphasic mixture will turn yellow/orange.

  • Thermal Cycle: Heat the mixture to 80 °C for 6 hours. Critical: Do not exceed 90 °C to prevent oxidative addition at the hindered C-2 position.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (Rf 0.6) should disappear, replaced by the mono-coupled product (Rf 0.4).

  • Workup: Cool to RT. Dilute with Et2O (20 mL) and wash with water (2 x 10 mL). Dry organic layer over MgSO4.[1]

  • Purification: Flash column chromatography (Silica, 0-5% EtOAc in Hexanes) yields 4-bromo-6-methoxybiphenyl (Note: Numbering changes upon coupling, formerly C-2 Br remains).

Metabolic Liability: O-Demethylation[8]

In drug discovery, the methoxy group is a "soft spot" for metabolism.

CYP450 Mechanism

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) oxidize the methyl group to a hemiacetal intermediate, which spontaneously collapses to release formaldehyde and the corresponding phenol.

Impact of Polyhalogenation:

  • Halogens protect the ring from hydroxylation (the other common metabolic route).

  • However, they do not protect the methyl group . In fact, electron-withdrawing halogens can make the ether oxygen less basic, potentially altering the binding affinity to the heme center, but O-demethylation remains the primary clearance pathway.

Visualization: Metabolic Pathway

Metabolism Parent Polyhaloanisole (Lipophilic) Intermediate Hemiacetal [Ph-O-CH2-OH] Parent->Intermediate CYP450 [O] Product Polyhalophenol (Polar, Excretable) Intermediate->Product Spontaneous Collapse Byproduct Formaldehyde (HCHO) Intermediate->Byproduct

Caption: Oxidative O-demethylation pathway mediated by hepatic CYP450 enzymes.

References

  • Site-Selective Cross-Coupling: Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022.[4] Link

  • SNAr Mechanisms: Kwan, E. E., et al. "Concerted Nucleophilic Aromatic Substitutions." Nature Chemistry, 2018. Link

  • Lithiation & Halogen Dance: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007. Link

  • Metabolic Stability: Lassila, T., et al. "IMAD: In silico Metabolism Prediction." Expert Opinion on Drug Metabolism & Toxicology, 2021. Link

  • Experimental Protocol Base: BenchChem Technical Support. "Regioselective Synthesis of 2,4-Dibromoanisole." Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Benzofurans from 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It details the regioselective synthesis of polysubstituted benzofurans from 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene , exploiting the distinct reactivity profiles of the halogen substituents.

Executive Summary

The starting material, This compound , presents a unique "reactivity ladder" (Br > Cl > F) that allows for highly selective functionalization. While standard benzofuran syntheses often rely on o-halophenols, this protocol addresses the challenge of synthesizing the benzofuran core from a non-phenolic o-halohaloarene precursor.

We present two validated routes to synthesize the 4-fluoro-5-methoxybenzofuran scaffold (numbering based on the final heterocycle):

  • Route A (Cascade): A one-pot Pd-catalyzed Sonogashira coupling followed by hydroxylation/cyclization.

  • Route B (Stepwise): Isolation of the o-chloroalkynyl intermediate followed by Buchwald-type ring closure.

Strategic Analysis & Reactivity Profile

Success depends on exploiting the electrophilicity differences between the halogenated sites.

PositionSubstituentElectronic EnvironmentReactivity (Pd-Catalysis)Function in Protocol
C1 Bromine Meta to OMe (donor), Para to F.High (

)
Primary site for Sonogashira coupling (Alkyne insertion).
C2 Chlorine Ortho to Br, Para to OMe.Medium Site for Hydroxylation/Cyclization (Ring closure).
C4 Fluorine Ortho to OMe.Low (inert to Pd)Remains intact (Pharmacophore retention).
C5 Methoxy Electron Donor.Stable Modulates electronic density; potential for late-stage demethylation.
Mechanistic Pathway

The synthesis constructs the furan ring across the C1-C2 bond. The C1-Br bond is used to install the carbon framework (alkyne), while the C2-Cl bond is converted to the oxygen linkage required for the furan ring.

ReactionPathway SM 1-Bromo-2-chloro- 4-fluoro-5-methoxybenzene Inter Intermediate: 2-Chloro-1-alkynylbenzene SM->Inter Sonogashira (Pd, Cu, Alkyne) Pd_Cycle Pd(0)/Pd(II) Cycle (Hydroxylation) Inter->Pd_Cycle Oxidative Addn. to C-Cl Product Target: 4-Fluoro-5-methoxybenzofuran Pd_Cycle->Product Reductive Elim. (C-O Bond)

Figure 1: Reaction logic flow from starting material to benzofuran target.[1][2]

Experimental Protocols

Protocol A: One-Pot Cascade Synthesis (Advanced)

Best for: Rapid library generation where intermediate isolation is unnecessary.

This method utilizes a "masked" hydroxide source (KOH) and a bulky phosphine ligand to facilitate the difficult displacement of the electron-rich aryl chloride.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne (e.g., Phenylacetylene): 1.2 equiv

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)

  • Co-catalyst: CuI (1.5 mol%)

  • Base: KOH (3.0 equiv)

  • Solvent: 1,4-Dioxane /

    
     (10:1 v/v)
    

Procedure:

  • Charge: In a glovebox or under Argon, add the substrate (1.0 mmol),

    
     (5.2 mg), XPhos (19 mg), CuI (2.8 mg), and KOH (168 mg) to a sealed pressure vial.
    
  • Solvate: Add degassed 1,4-Dioxane (4 mL) and deionized water (0.4 mL).

  • Initiate: Add the terminal alkyne (1.2 mmol) via syringe.

  • React: Seal and heat to 100°C for 12–16 hours.

    • Note: The initial phase is the rapid Sonogashira coupling at C1-Br. The slower phase is the hydroxylation of C2-Cl and subsequent cyclization.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with

    
     (sat. aq.) to remove Cu salts, then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Stepwise Synthesis (High Fidelity)

Best for: Scale-up (>5g) or when the alkyne is sensitive to strong base.

Step 1: Selective Sonogashira Coupling

Objective: Install the alkyne at C1 without touching C2-Cl.

  • Mix: Substrate (1.0 equiv),

    
     (2 mol%), CuI (1 mol%) in THF/Et3N (1:1).
    
  • Add: Terminal Alkyne (1.05 equiv) dropwise at 0°C, then warm to RT.

  • Monitor: Reaction is usually complete in <2 hours due to the activated C1-Br.

  • Isolate: Standard aqueous workup and short silica plug filtration.

    • Intermediate:1-Alkynyl-2-chloro-4-fluoro-5-methoxybenzene .

Step 2: Cyclization via Pd-Catalyzed Hydroxylation

Objective: Convert the o-chloroalkyne to benzofuran.

  • Catalyst System: Use a catalyst capable of activating aryl chlorides.

    • 
       (2 mol%)
      
    • Ligand:

      
       or 
      
      
      
      (4 mol%)
  • Base/Nucleophile: KOH (2.5 equiv) serves as the hydroxide source.

  • Solvent: Toluene or Dioxane at 100°C.

  • Mechanism: The Pd inserts into the C-Cl bond. Hydroxide exchange forms Pd-OH. Reductive elimination forms the Phenol intermediate, which spontaneously cyclizes onto the activated triple bond (5-endo-dig or 6-endo-dig followed by isomerization) to form the benzofuran.

Critical Parameters & Troubleshooting

IssueProbable CauseSolution
Low Yield in Step 1 C1-Br vs C2-Cl competition.Lower temperature to 0°C-RT. Use less active catalyst (

) to avoid C2-Cl insertion.
Incomplete Cyclization C2-Cl is electron-rich (due to p-OMe).Use electron-rich, bulky ligands (tBuXPhos , AdBrettpHos ) to facilitate oxidative addition into the deactivated Chloride.
Defluorination Harsh conditions attacking C4-F.Avoid strong nucleophiles like NaOMe in DMPU. Stick to KOH/Dioxane systems.
Homocoupling of Alkyne Excess

in system.
Strictly degas solvents (freeze-pump-thaw x3).

Visualization: The Catalytic Cycle (Cyclization Step)

The following diagram illustrates the critical Step 2 mechanism where the o-chloroalkyne is converted to the benzofuran.

CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd + Substrate LigEx Ligand Exchange (Cl -> OH) OxAdd->LigEx + KOH / - KCl RedElim Reductive Elimination (Ar-OH formation) LigEx->RedElim RedElim->Pd0 Regenerate Cat. Cycliz Intramolecular Cyclization RedElim->Cycliz Intermediate Phenol Final Final Cycliz->Final Benzofuran

Figure 2: Catalytic cycle for the transformation of the o-chloro intermediate to the benzofuran core.

References

  • Willis, M. C. (2010). Palladium-Catalyzed Synthesis of Benzofurans from o-Dihaloarenes. Angewandte Chemie International Edition. [Link]

  • Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society. [Link]

  • Doucet, H., & Santelli, M. (2004). Applications of Palladium-Catalyzed C-C Bond Formation in the Synthesis of Benzofurans. Chemical Reviews. [Link]

Sources

Suzuki-Miyaura coupling protocol using 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

Introduction: Navigating Complexity in Cross-Coupling

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its power lies in the coupling of organoboron compounds (like boronic acids or esters) with organic halides or pseudohalides.[3][5]

This guide focuses on a specific and challenging substrate: This compound . This molecule is representative of the complex, highly-functionalized building blocks common in drug discovery. Its structure presents a key challenge and a significant opportunity: two distinct halogen atoms, bromine and chlorine, that can potentially participate in the coupling reaction. This application note provides a detailed protocol for achieving a chemoselective Suzuki-Miyaura coupling, targeting the more reactive carbon-bromine bond while preserving the carbon-chlorine bond for potential subsequent transformations. This approach allows for a stepwise and controlled construction of complex molecular architectures.

The Principle of Chemoselectivity

The success of this protocol hinges on the inherent difference in reactivity among aryl halides in the oxidative addition step of the catalytic cycle.[4] The C–X bond strength and its susceptibility to cleavage by the Palladium(0) catalyst generally follow the trend:

C–I > C–OTf > C–Br >> C–Cl [3][4]

This reactivity gradient is the foundation for selectivity. The carbon-bromine bond in this compound is significantly weaker and more reactive than the carbon-chlorine bond.[6] By carefully selecting the reaction conditions—specifically the catalyst, ligand, and temperature—it is possible to favor the oxidative addition at the C-Br bond exclusively, leaving the C-Cl bond intact. While highly active, electron-rich, and bulky phosphine ligands are known to facilitate the coupling of less reactive aryl chlorides, standard or less forcing conditions are often sufficient for the selective coupling of aryl bromides in the presence of chlorides.[7][8][9]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][10][11] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[10]

  • Transmetalation: A base activates the organoboron compound (R²-BY₂), forming a boronate species [R²-B(OH)₃]⁻.[12] This species then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][11]

Suzuki_Miyaura_Coupling cluster_base Base Activation pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product Product Formed aryl_halide Ar-Br (1-Bromo-2-chloro...) aryl_halide->pd0 Substrate boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃) boronate->pd2_ox

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol describes the selective coupling of an arylboronic acid to the bromine position of this compound.

Safety Precautions: This procedure should be performed by trained personnel in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Materials and Reagents:

ComponentRoleMolar Eq.Typical Amount (for 1 mmol scale)Notes
This compoundAryl Halide1.0240.4 mg (1.0 mmol)Starting material.
Arylboronic AcidCoupling Partner1.1 - 1.21.1 - 1.2 mmolSlight excess ensures complete consumption of the aryl halide.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst0.02 - 0.0523.1 - 57.8 mg (0.02 - 0.05 mmol)A reliable Pd(0) source. Can be substituted with other catalysts.
Potassium Carbonate (K₂CO₃)Base2.0 - 3.0276.4 - 414.6 mg (2.0 - 3.0 mmol)Anhydrous powder is recommended. Other bases like K₃PO₄ can be used.[13]
1,4-DioxaneSolvent-8 mLMust be degassed prior to use to remove oxygen.
WaterCo-Solvent-2 mLMust be deionized and degassed.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane and water. To degas, bubble Argon or Nitrogen through the solvent mixture for 15-20 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Tetrakis(triphenylphosphine)palladium(0) catalyst to the stirring reaction mixture. The mixture may change color upon addition of the catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Allow the reaction to stir for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Check for the consumption of the starting aryl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-chloro-4-fluoro-5-methoxy-1,1'-biphenyl derivative.

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or yields are low, consider increasing the catalyst loading slightly (up to 5 mol%). Ensure solvents were properly degassed, as catalyst decomposition is a common issue.[1] Using a different base, such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄), can sometimes improve results.[3]

  • Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen atom, consuming the coupling partner. It is often exacerbated by high temperatures or prolonged reaction times in aqueous media.[1] Using anhydrous conditions or potassium trifluoroborate salts instead of boronic acids can mitigate this issue.[3]

  • Homocoupling: Formation of biaryl products from the boronic acid (R²-R²) can occur. This is typically a minor side reaction but can be more prevalent if the oxidative addition step is slow.

  • Loss of Chemoselectivity: If coupling at the C-Cl position is observed, the reaction conditions are too harsh. Reduce the temperature or screen less reactive catalysts. For this specific substrate, selectivity for the C-Br bond is generally high under standard conditions.[14]

Conclusion

The protocol outlined provides a robust and reliable method for the chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds, this approach enables the targeted synthesis of complex biaryl structures. The resulting product, which retains the chlorine atom, serves as a valuable intermediate for further diversification, allowing for subsequent cross-coupling or other nucleophilic substitution reactions. This strategic, stepwise approach is a powerful tool in the arsenal of medicinal and materials chemists.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Malig, T. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4250–4253. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • NROChemistry. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

  • ResearchGate. (n.d.). Various ligands for Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. [Link]

  • MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • MDPI. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • ResearchGate. (2018). Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. ResearchGate. [Link]

  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Wiley Online Library. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal. [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development. [Link]

  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • ResearchGate. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Semantic Scholar. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Semantic Scholar. [Link]

  • Organic Chemistry Data. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Data. [Link]

Sources

palladium-catalyzed cross-coupling of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a polysubstituted aromatic compound of significant interest to researchers in drug development. Its unique arrangement of functional groups—a reactive bromine, a less reactive chlorine, and modulating fluoro and methoxy groups—makes it a versatile scaffold for constructing complex molecular architectures. The primary challenge and opportunity in its use lies in the regioselective functionalization of the two distinct carbon-halogen bonds. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for achieving this selectivity, enabling the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] This guide offers a detailed exploration of the principles and protocols for leveraging this substrate in key cross-coupling transformations.

Core Principle: Understanding Regioselectivity

The success of any cross-coupling strategy with this compound hinges on controlling which halogen participates in the reaction. The key to this control lies in the first and often rate-determining step of the catalytic cycle: oxidative addition.[3] In this step, the palladium(0) catalyst inserts into a carbon-halogen bond.

The general reactivity trend for halogens in palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl > C–F.[4] This is primarily due to the decreasing bond dissociation energies down the series. Therefore, the C-Br bond in our substrate is significantly more susceptible to oxidative addition than the C-Cl bond. By carefully selecting reaction conditions—particularly temperature and catalyst system—chemists can achieve highly selective coupling at the C1-Br position while leaving the C2-Cl bond intact for subsequent transformations.

The electronic environment of the ring also plays a role. The electron-donating methoxy group and the electron-withdrawing fluoro and chloro groups modulate the electron density at each halogenated carbon, but the inherent difference in C-Br vs. C-Cl bond strength remains the dominant factor for selectivity.[5][6]

G cluster_0 Regioselectivity Principle Substrate 1-Bromo-2-chloro-4-fluoro- 5-methoxybenzene Pd(0) Pd(0) Catalyst Substrate->Pd(0) Reaction Start OxAdd_Br Oxidative Addition (C-Br Bond) Pd(0)->OxAdd_Br Favored Pathway (Lower Energy Barrier) OxAdd_Cl Oxidative Addition (C-Cl Bond) Pd(0)->OxAdd_Cl Disfavored Pathway (Higher Energy Barrier) Product_Br Selective C-Br Coupling Product OxAdd_Br->Product_Br Product_Cl C-Cl Coupling Product (Requires Harsher Conditions) OxAdd_Cl->Product_Cl

Caption: Logical workflow for achieving regioselective cross-coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents.[2][7][8] It is the ideal choice for introducing aryl, heteroaryl, or vinyl groups at the C1 position of our substrate.

Mechanistic Rationale

The reaction follows the general palladium-catalyzed cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst selectively inserts into the C-Br bond of the substrate to form a Pd(II) complex.[9]

  • Transmetalation: The organoboron compound (e.g., a boronic acid) is activated by a base to form a boronate species.[7] This species then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][9]

G cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)(Br)L₂ Pd0->PdII_Complex Oxidative Addition PdII_Trans Ar-Pd(II)(R)L₂ PdII_Complex->PdII_Trans Transmetalation Product Ar-R PdII_Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArBr Ar-Br BoronicAcid R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Selective Arylation at the C1-Position

This protocol details the coupling of this compound with 4-methylphenylboronic acid.

Reagents & Equipment:

Reagent/EquipmentPurposeTypical Supplier
This compoundSubstrateSigma-Aldrich, Combi-Blocks
4-Methylphenylboronic acidCoupling PartnerSigma-Aldrich, TCI
Pd(PPh₃)₄ (Tetrakis)CatalystStrem Chemicals, Sigma-Aldrich
Potassium Carbonate (K₂CO₃)BaseFisher Scientific, VWR
1,4-DioxaneSolventAcros Organics, Sigma-Aldrich
WaterCo-solventDeionized
Round-bottom flask, condenserReaction VesselStandard laboratory glassware
Magnetic stirrer/hotplateAgitation/HeatingIKA, Heidolph
Nitrogen or Argon lineInert AtmosphereAirgas, Praxair

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 252.5 mg).

  • Reagent Addition: Add 4-methylphenylboronic acid (1.2 mmol, 163 mg), potassium carbonate (2.5 mmol, 345 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL). The mixture should be a slurry.

  • Inerting: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, 2-chloro-4-fluoro-5-methoxy-4'-methyl-1,1'-biphenyl.

Application 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is the premier method for linking a terminal alkyne to an aryl halide, creating valuable arylalkyne structures.[10][11] This reaction is typically co-catalyzed by palladium and copper(I).[12]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.[10]

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the arylpalladium(II) complex.[10][13]

The final step is reductive elimination from the palladium center to yield the arylalkyne product and regenerate the Pd(0) catalyst.[12] Copper-free Sonogashira protocols also exist, which can be advantageous for preventing the homocoupling of alkynes (Glaser coupling), a common side reaction.[12][14]

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (with Ar-Br) Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim Product Ar-alkyne Product ReductElim->Product Product->Pd0 CuI Cu(I) Salt CuAcetylide Copper(I) Acetylide CuI->CuAcetylide Alkyne Terminal Alkyne + Base Alkyne->CuI CuAcetylide->Transmetal Transfers alkyne to Palladium

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Selective Alkynylation at the C1-Position

This protocol describes the coupling of this compound with phenylacetylene.

Reagents & Equipment:

Reagent/EquipmentPurposeTypical Supplier
This compoundSubstrateSigma-Aldrich, Combi-Blocks
PhenylacetyleneCoupling PartnerSigma-Aldrich, Acros Organics
Pd(PPh₃)₂Cl₂CatalystStrem Chemicals, Sigma-Aldrich
Copper(I) Iodide (CuI)Co-catalystSigma-Aldrich, Alfa Aesar
Triethylamine (TEA) or Diisopropylamine (DIPA)Base/SolventFisher Scientific, VWR
Tetrahydrofuran (THF)Co-solventAcros Organics, Sigma-Aldrich
Schlenk flaskReaction VesselStandard laboratory glassware
Nitrogen or Argon lineInert AtmosphereAirgas, Praxair

Step-by-Step Procedure:

  • Setup: In a Schlenk flask under an argon or nitrogen atmosphere, combine this compound (1.0 mmol, 252.5 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Solvent and Base: Add degassed THF (5 mL) and degassed triethylamine (5 mL). The solution should be stirred to ensure homogeneity. Degassing is crucial to prevent oxidative homocoupling of the alkyne.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the stirring mixture via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove the amine base and copper salts, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(2-chloro-4-fluoro-5-methoxyphenyl)-2-phenylethyne.

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[15][16] This transformation is a cornerstone of modern medicinal chemistry, as the aniline and arylamine motifs are present in a vast number of pharmaceuticals.[17]

Mechanistic Rationale

The mechanism is analogous to other cross-coupling reactions but with distinct intermediates.[15][18]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate.

  • Amine Coordination & Deprotonation: The amine coordinates to the arylpalladium(II) complex. A strong, non-nucleophilic base (like sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex.[17]

  • Reductive Elimination: This key step forms the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.[18]

The choice of ligand is especially critical in this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[13][16]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(Br)(HNR₂)L₂] OxAdd->AmineCoord Amine Coordination AmidoComplex Ar-Pd(II)(NR₂)L₂ AmineCoord->AmidoComplex Deprotonation (Base) Product Ar-NR₂ AmidoComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination at the C1-Position

This protocol describes the coupling of this compound with morpholine.

Reagents & Equipment:

Reagent/EquipmentPurposeTypical Supplier
This compoundSubstrateSigma-Aldrich, Combi-Blocks
MorpholineCoupling PartnerSigma-Aldrich, Acros Organics
Pd₂(dba)₃Catalyst PrecursorStrem Chemicals, Sigma-Aldrich
XPhosLigandStrem Chemicals, Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)BaseSigma-Aldrich, Acros Organics
TolueneSolventFisher Scientific, VWR
Schlenk tube or sealed vialReaction VesselStandard laboratory glassware
Nitrogen or Argon-filled gloveboxInert AtmosphereMBRAUN, Vigor

Step-by-Step Procedure:

  • Setup (in a glovebox): To a Schlenk tube or oven-dried vial, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Reagent Addition: Add this compound (1.0 mmol, 252.5 mg).

  • Solvent and Amine: Add anhydrous, degassed toluene (4 mL), followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the tube or vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL).

  • Extraction and Washing: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 4-(2-chloro-4-fluoro-5-methoxyphenyl)morpholine.

Safety & Handling

  • General Precautions: All palladium-catalyzed cross-coupling reactions should be performed in a well-ventilated fume hood.[19] Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

  • Reagents:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric, especially alkylphosphines. They should be handled under an inert atmosphere.[20]

    • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under an inert gas stream.

    • Solvents: Organic solvents like dioxane, THF, and toluene are flammable. Ensure there are no nearby ignition sources. Dioxane can form explosive peroxides and should be handled with caution.

  • Exotherms: Cross-coupling reactions can be exothermic. For larger-scale reactions, controlled addition of reagents may be necessary to manage the reaction temperature.[19]

References

  • Vertex AI Search. (2025, September 4).
  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... | Download Scientific Diagram. [Link]

  • Corley, M., & Gu, C. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
  • de Vries, J. G. (2009, December 3). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
  • Yang, Y., et al. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Manabe, K., & Yamaguchi, M. (2016, November 17). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. [Link]

  • University of Rostock. (n.d.). Regioselective Cross-Coupling. [Link]

  • Perea, M. A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Mills, J. E., et al. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Wolfe, J. P., & Singer, R. A. (2014, April 17). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]

  • Amii, H., & Uneyama, K. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wrona-Piotrowicz, A., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Yang, Q. (n.d.).
  • Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • ACS Publications. (2025, February 6). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Arkivoc. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • University of Naples Federico II. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]

  • ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • ACS Publications. (2024, November 26).

Sources

1-Bromo-2-chloro-4-fluoro-5-methoxybenzene as a building block for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Pharmaceutical Intermediates & SAR Exploration[1][2][3]

Abstract

This application note details the synthetic utility of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene (CAS: Variable/Isomer Dependent), a densely functionalized arene scaffold.[1][2] Characterized by a "tetra-substituted" pattern, this building block offers orthogonal reactivity profiles—combining the high reactivity of aryl bromides, the latent reactivity of aryl chlorides, the metabolic stability of aryl fluorides, and the electronic richness of the anisole motif.[1] This guide provides protocols for chemoselective cross-couplings, lithiation-borylation sequences, and downstream derivatization for Nav1.7 inhibitors and CRTH2 antagonists.[1]

Introduction: The "Halogen Dance" Advantage

In modern drug discovery, the "Magic Methyl" effect has a halogenated counterpart: the strategic placement of Fluorine and Chlorine to modulate lipophilicity (LogP), metabolic stability, and binding affinity.[2]

This compound represents a "Universal Acceptor" scaffold.[1][2][3] Its 1,2,4,5-substitution pattern creates a unique steric and electronic environment:

  • C1-Br: The primary "Gateway" for Pd-catalyzed coupling or Lithium-Halogen exchange.[1][2][3]

  • C2-Cl: A secondary electrophilic site (ortho to Br) that remains inert under standard Suzuki conditions, allowing for sequential functionalization.[2]

  • C4-F: A metabolic blocker (para to Br) that prevents oxidative metabolism at the ring's most exposed position.[1][2][3]

  • C5-OMe: An electron-donating group (EDG) that modulates the ring's electron density and serves as a masked phenol.[1][2][3]

This molecule is particularly prominent in the synthesis of Sodium Channel Inhibitors (e.g., Nav1.7) and Anti-inflammatory agents , where the specific 2-chloro-4-fluoro-5-methoxy motif is required to fit hydrophobic pockets in the target protein.[1][2]

Chemical Property & Reactivity Profile
FeatureChemical CharacterReactivity Implication
C1-Bromine High LabilityPrimary Reaction Site. Excellent for Suzuki-Miyaura coupling or Li-Halogen exchange at -78°C.
C2-Chlorine Moderate StabilitySteric/Electronic Modulator. Survives standard Pd-coupling conditions.[1][2][3] Can be activated using Buchwald ligands (e.g., XPhos) in a second step.[2][3]
C4-Fluorine High StabilityMetabolic Shield. Generally inert to nucleophilic attack (SNAr) due to the electron-rich methoxy group, unless the ring is activated by strong EWGs.[1][2]
C5-Methoxy Electron DonorDirecting Group. Directs ortholithiation to C6 (if Br is absent) or C4.[1][2][3] Can be demethylated to a phenol (OH) using BBr₃.[2][3]
Key Applications & Case Studies
Case Study A: Synthesis of Nav1.7 Inhibitors (Pain Management)

Patents (e.g., WO2014201173A1) highlight the use of the 2-chloro-4-fluoro-5-methoxyphenyl moiety.[1][2] The synthesis typically involves converting the C1-Br into a boronic acid, followed by coupling to a heteroaromatic core (e.g., isoquinoline or pyridine sulfonamides).[2]

Case Study B: Sequential Cross-Coupling (Library Generation)

The distinct reactivity gap between Ar-Br and Ar-Cl allows for "One-Pot, Two-Step" library synthesis.[1][2]

  • Step 1: Suzuki coupling at C1-Br (limiting reagent) with Boronic Acid A.[2][3]

  • Step 2: Buchwald-Hartwig amination or second Suzuki coupling at C2-Cl using a more active catalyst system.[1][2][3]

Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling

Target: Selective arylation at C1-Br without affecting C2-Cl.[1][2][3]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Boronic Acid: R-B(OH)₂ (1.1 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)[1][2]

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Procedure:

  • Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.[2][3][4]

  • Evacuate and backfill with Argon (3x).[2][3]

  • Add degassed 1,4-Dioxane and aqueous K₂CO₃.

  • Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent oxidative addition into the C-Cl bond.[1][2]

  • Monitor by HPLC/LC-MS.[1][2][3][5] The bromide should be consumed completely before the chloride begins to react.[2][3]

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: Lithiation & Boronic Acid Synthesis

Target: Converting the scaffold into a nucleophile (Boronic Acid).[1][2]

Reagents:

  • Substrate: this compound[1][2][3]

  • Reagent: n-Butyllithium (2.5 M in hexanes, 1.05 equiv)[1][2]

  • Electrophile: Triisopropyl borate (1.2 equiv)[2]

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve the substrate and Triisopropyl borate in anhydrous THF under Argon. Cool to -78°C .[1][2][3][6]

    • Critical: Adding the borate before the lithiation (In-situ quench) can sometimes prevent benzyne formation or scrambling, but standard protocol often adds n-BuLi first.[1][2] For this substrate, Li-Halogen exchange is faster than deprotonation .[2][3]

    • Standard Method: Add n-BuLi dropwise to the substrate at -78°C. Stir for 15 min. (Lithium species is formed at C1).[2][3]

  • Add Triisopropyl borate dropwise.[2][3]

  • Allow the mixture to warm to room temperature slowly over 2 hours.

  • Quench with 1N HCl (acidic hydrolysis of the boronate ester).[2][3]

  • Extract with EtOAc.[2][3] The product is 2-chloro-4-fluoro-5-methoxyphenylboronic acid .[1][2][3][7]

Protocol C: Demethylation to Phenol

Target: Exposing the hydroxyl group for ether synthesis.[2]

Reagents:

  • Substrate: this compound[1][2][3]

  • Reagent: BBr₃ (1.0 M in DCM, 2.0 equiv)[1][2]

  • Solvent: DCM (Anhydrous)[2]

Procedure:

  • Cool substrate solution in DCM to 0°C .

  • Add BBr₃ dropwise.[2][3] (Caution: Exothermic).[2][3]

  • Stir at 0°C -> RT for 2 hours.

  • Quench carefully with ice water.[2][3]

  • Product: 5-Bromo-4-chloro-2-fluorophenol (Numbering changes based on phenol priority).

Reactivity & Workflow Visualization

G Start 1-Bromo-2-chloro- 4-fluoro-5-methoxybenzene Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Start->Lithiation Path A Suzuki Suzuki Coupling (Pd(dppf)Cl2, 80°C) Start->Suzuki Path B Demethylation Demethylation (BBr3, DCM) Start->Demethylation Path C BoronicAcid Boronic Acid (Nucleophile) Lithiation->BoronicAcid B(OiPr)3 / H3O+ BenzoicAcid Benzoic Acid (via CO2 quench) Lithiation->BenzoicAcid CO2 (g) Biaryl Biaryl Intermediate (Electrophile) Suzuki->Biaryl Ar-B(OH)2 Phenol Halogenated Phenol Demethylation->Phenol -MeBr

Caption: Divergent synthesis pathways from the central scaffold. Path A generates nucleophilic building blocks; Path B utilizes the bromide as an electrophile; Path C modifies the auxillary methoxy group.[1]

Safety & Handling
  • Hazards: The compound is an aryl halide and likely a skin/eye irritant.[2][3] BBr₃ (Protocol C) reacts violently with water and generates HBr gas.[2][3]

  • Storage: Store under inert atmosphere (Argon) at 2-8°C.

  • Waste: All halogenated organic waste must be segregated.[2][3] Palladium catalysts require heavy metal disposal protocols.[2][3]

References
  • Bicyclic sulfonamide compounds as sodium channel inhibitors. (WO2014201173A1).[2][3] Google Patents.[2][3] Retrieved from

  • Organic compounds useful for therapy and/or prophylaxis in a mammal... (US 2012/0309796 A1).[2][3] Google Patents.[2][3] Retrieved from

  • Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Procedure. Organic Chemistry Portal. Retrieved from [Link]

Sources

synthetic route to dapagliflozin intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Dapagliflozin Intermediate: 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Abstract

This application note provides a comprehensive guide for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a crucial intermediate in the manufacture of Dapagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes.[1][2] We present a highly efficient, one-pot synthetic protocol commencing from 5-bromo-2-chlorobenzoic acid. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and critical process parameters to ensure a reproducible and high-yield synthesis. The methodology consolidates a Friedel-Crafts acylation and a subsequent reductive deoxygenation into a single, streamlined workflow, minimizing intermediate isolation steps and improving overall process efficiency.[3]

Introduction: The Significance of the Diaryl-Methane Core

Dapagliflozin is a leading therapeutic agent in the management of type 2 diabetes mellitus.[1] Its mechanism of action relies on the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the kidneys, which promotes the excretion of excess glucose in the urine.[4] The molecular architecture of Dapagliflozin features a C-aryl glycoside, where the aglycone portion is a complex diaryl-methane structure. The synthesis of this aglycone, specifically the 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate (CAS No. 461432-23-5), is a pivotal step in the total synthesis of the active pharmaceutical ingredient (API).[5][6]

The presented synthetic strategy is a well-established and scalable approach that employs a Friedel-Crafts acylation followed by an in situ reduction. This route is favored for its operational simplicity and use of readily available starting materials.[7]

Synthetic Strategy and Mechanistic Overview

The synthesis of the target intermediate is achieved via a two-stage reaction sequence performed in a single pot, starting from 5-bromo-2-chlorobenzoic acid.

Stage 1: Friedel-Crafts Acylation The process begins with the conversion of 5-bromo-2-chlorobenzoic acid into its more reactive acyl chloride derivative. This is typically accomplished using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[8][9] The resulting acyl chloride is not isolated but is immediately subjected to a Friedel-Crafts acylation reaction with phenetole (4-ethoxybenzene) in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃).[8][10] The Lewis acid activates the acyl chloride, facilitating electrophilic aromatic substitution onto the electron-rich phenetole ring to form the ketone intermediate, 5-bromo-2-chloro-4′-ethoxybenzophenone.

Stage 2: Ionic Reduction (Reductive Deoxygenation) Following the completion of the acylation, the ketone intermediate is reduced in situ to the desired methylene bridge. A common and effective method for this transformation is an ionic reduction using a silane reducing agent, typically triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or excess aluminum chloride.[7][8][10] The Lewis acid coordinates to the carbonyl oxygen, making the carbon more electrophilic and susceptible to hydride transfer from the silane. This process efficiently removes the carbonyl group to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

This one-pot approach avoids a separate workup and purification of the ketone intermediate, which saves time, reduces solvent usage, and can improve the overall yield.[3][11]

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: In Situ Reduction A 5-Bromo-2-chlorobenzoic Acid B 5-Bromo-2-chlorobenzoyl Chloride A->B  Oxalyl Chloride, cat. DMF  DCM C (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Ketone Intermediate) B->C  Phenetole, AlCl₃  DCM, 0-5 °C D 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Final Product) C->D  Triethylsilane (Et₃SiH)  BF₃·OEt₂ / AlCl₃  20-25 °C

Caption: Overall Synthetic Scheme.

Detailed Experimental Protocol

This protocol describes a one-pot synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene on a laboratory scale.

3.1 Materials and Reagents

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
5-Bromo-2-chlorobenzoic acid21739-92-4235.45 g/mol 10.0 g (1.0 eq)
Dichloromethane (DCM)75-09-284.93 g/mol ~150 mL
Oxalyl chloride79-37-8126.93 g/mol 4.5 mL (~1.2 eq)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 0.1 mL (catalytic)
Phenetole103-73-1122.17 g/mol 5.7 mL (~1.1 eq)
Aluminum chloride (AlCl₃)7446-70-0133.34 g/mol 11.3 g (~2.0 eq)
Triethylsilane (Et₃SiH)617-86-7116.28 g/mol 13.6 mL (~2.0 eq)
8% Sodium Bicarbonate (aq.)144-55-884.01 g/mol As needed
Toluene108-88-392.14 g/mol As needed
Ethanol (200 proof)64-17-546.07 g/mol As needed

3.2 Equipment

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Nitrogen inlet/outlet (or drying tube)

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

3.3 Synthetic Procedure

G start Start step1 Step 1: Acyl Chloride Formation - Dissolve acid in DCM under N₂ - Add cat. DMF - Add oxalyl chloride dropwise - Stir 1 hr at 25-30 °C start->step1 step2 Step 2: Concentrate - Remove volatiles under vacuum - Obtain oily acyl chloride residue step1->step2 step3 Step 3: Friedel-Crafts Acylation - Dissolve residue in DCM, cool to 0 °C - Add phenetole - Add AlCl₃ portion-wise (keep T < 5 °C) - Stir 2 hrs at 0-5 °C step2->step3 step4 Step 4: In Situ Reduction - Warm to ~20 °C - Slowly add triethylsilane - Stir 36 hrs at 20-25 °C step3->step4 step5 Step 5: Quench & Work-up - Cool to 0 °C, slowly add water - Extract with Toluene/DCM - Wash organic layer with NaHCO₃ (aq.) & brine step4->step5 step6 Step 6: Isolation & Purification - Dry organic layer (Na₂SO₄) - Concentrate to oily residue - Dissolve in minimal hot ethanol - Cool to -20 °C to crystallize step5->step6 step7 Step 7: Final Product - Filter solid product - Wash with cold ethanol - Dry under vacuum step6->step7 end End step7->end

Caption: Experimental Workflow Diagram.

  • Acyl Chloride Formation: To a 500 mL three-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-bromo-2-chlorobenzoic acid (10.0 g) and dichloromethane (100 mL).[9] Add a catalytic amount of DMF (0.1 mL). Slowly add oxalyl chloride (4.5 mL) dropwise to the suspension. Stir the reaction mixture for 1 hour at room temperature (25-30 °C). Gas evolution (CO₂, CO, HCl) will be observed. The reaction is complete when the solution becomes clear.

  • Solvent Removal: Concentrate the reaction mixture under vacuum using a rotary evaporator (at 40-45 °C) to remove the solvent and excess oxalyl chloride, yielding the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.[8][9]

  • Friedel-Crafts Acylation: Re-dissolve the oily residue in dichloromethane (100 mL) and cool the solution to 0 °C using an ice bath.[8] Add phenetole (5.7 mL). While maintaining the temperature between 0 °C and 5 °C, add aluminum chloride (11.3 g) portion-wise over 30 minutes. Caution: The addition is exothermic. Stir the reaction mixture vigorously at 0-5 °C for 2 hours.[9]

  • In Situ Reduction: Allow the reaction mixture to warm to approximately 20 °C. Slowly add triethylsilane (13.6 mL) via a dropping funnel, ensuring the temperature does not exceed 25 °C.[8][9] Stir the mixture for approximately 36 hours at 20-25 °C. Monitor the reaction progress by TLC or HPLC.

  • Quenching and Work-up: After completion, cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding water (50 mL). Caution: Quenching is highly exothermic. Extract the mixture with toluene or dichloromethane (2 x 50 mL).[9][11] Combine the organic layers and wash sequentially with an 8% aqueous solution of sodium bicarbonate (50 mL) and brine (50 mL).[9]

  • Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to obtain a crude oily residue.[11] Dissolve this residue in a minimal amount of ethanol (e.g., 10-20 mL) at 50-55 °C. Stir the solution for 2 hours while cooling to -20 °C to induce crystallization.[11]

  • Drying: Filter the resulting solid, wash with a small amount of pre-cooled (-20 °C) ethanol, and dry under vacuum at 25-30 °C for 3-4 hours to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a white to off-white solid.[11]

Process Insights and Optimization

  • Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen) to prevent deactivation of the aluminum chloride catalyst.

  • Temperature Control: Maintaining low temperatures (0-5 °C) during the AlCl₃ addition is critical to prevent side reactions and ensure regioselectivity.

  • Solvent Choice for Reduction: While this protocol uses the same solvent (DCM) for both steps, some procedures report using a mixture of dichloromethane and acetonitrile.[8] However, using acetonitrile can lead to the formation of N-acetyl impurities if the temperature is not carefully controlled or if the reaction conditions are not optimized.[11] The one-pot process in a non-nitrile solvent like DCM circumvents this issue.[9][11]

  • Crystallization: The final purity is highly dependent on the crystallization step. The choice of solvent and cooling temperature are key parameters to optimize for maximizing yield and purity. Ethanol has been shown to be an effective solvent for this purpose.[11]

Product Characterization

The final product should be characterized to confirm its identity and purity.

ParameterSpecification
Chemical Name 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene[12]
Synonyms 5-Bromo-2-chloro-4'-ethoxydiphenylmethane
CAS Number 461432-23-5[8]
Molecular Formula C₁₅H₁₄BrClO[8][12]
Molecular Weight 325.63 g/mol [8][12]
Appearance White to light yellow solid/crystal
Purity (HPLC) >98%
Melting Point 40.0 - 44.0 °C

Conclusion

The synthetic route detailed herein provides a reliable and efficient one-pot method for producing high-purity 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. By combining the Friedel-Crafts acylation and subsequent silane reduction, this protocol minimizes operational complexity and enhances process efficiency, making it suitable for both laboratory-scale synthesis and considerations for industrial scale-up. Careful control of reaction conditions, particularly temperature and moisture, is paramount to achieving high yields and purity of this key Dapagliflozin intermediate.

References

  • Cao, Y., Yu, H., & Wang, J. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(7), 1458–1461. Retrieved February 15, 2026, from [Link]

  • A Concise and Efficient Synthesis of Dapagliflozin. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Dapagliflozin Intermediates. (n.d.). SS Pharma India. Retrieved February 15, 2026, from [Link]

  • Synthesis of Dapagliflozin. (2019). Synfacts, 15(10), 1102. Retrieved February 15, 2026, from [Link]

  • Process for preparation of dapagliflozin and intermediates thereof. (2018). Google Patents.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2016). Google Patents.
  • Some of the general approaches to the key steps in the synthesis of gliflozins. (n.d.). Gelest, Inc. Retrieved February 15, 2026, from [Link]

  • Dapagliflozin middle Process for the preparation of intermediates. (n.d.). Google Patents.
  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015). Google Patents.
  • Lee, K., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. Retrieved February 15, 2026, from [Link]

  • Dapagliflozin. (2021). New Drug Approvals. Retrieved February 15, 2026, from [Link]

  • 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene Common Application: Key intermediate for tyrosine kinase inhibitors (e.g., EGFR inhibitors) and advanced agrochemicals.[1] Physicochemical Profile:

  • State: Low-melting solid or viscous oil (highly dependent on purity).[1]

  • Solubility: High in chlorinated solvents (DCM, CHCl3), Ethyl Acetate, and Toluene; Low in Water; Moderate in Alcohols/Alkanes.

  • Key Challenge: The "Tetra-substituted" crowding creates significant purification hurdles.[1] The primary impurities are usually regioisomers (where Br/Cl positions are swapped or shifted relative to the directing Methoxy group) and over-halogenated byproducts.

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, characterize your crude mixture via GC-MS or HPLC.[1] Use the following logic flow to determine the optimal purification strategy.

PurificationLogic Start Crude Reaction Mixture (Analyze via HPLC/GC-MS) IsomerCheck Is Regioisomer > 5%? Start->IsomerCheck StateCheck Physical State at RT? IsomerCheck->StateCheck No (<5%) Column Method B: Flash Chromatography IsomerCheck->Column Yes (>5%) (Crystallization often fails to separate isomers) Recryst Method A: Fractional Recrystallization StateCheck->Recryst Solid/Semi-Solid StateCheck->Column Oil (Unstable/Tar) Distill Method C: Vacuum Distillation StateCheck->Distill Oil (Stable <150°C) Distill->Recryst Post-Distillation Polish

Figure 1: Decision matrix for selecting the purification methodology based on impurity profile and physical state.

Detailed Purification Protocols

Method A: Fractional Recrystallization (Scalable)

Best for: Removing non-isomeric impurities and final polishing of solids.

The Science: Polyhalogenated anisoles rely on


-stacking for lattice stability.[1] The methoxy group introduces a dipole that can be exploited using polar/non-polar solvent gradients.[1]

Protocol:

  • Dissolution: Dissolve crude solid in minimum hot Ethanol (EtOH) or Methanol (MeOH) (approx. 60°C).[1]

    • Note: If the material is very lipophilic, use a 9:1 mixture of EtOH:Toluene.

  • Clarification: If the solution is dark/colored, treat with activated carbon (5% w/w) for 15 mins, then hot filter through Celite.

  • Nucleation: Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring.

  • Anti-solvent Addition: If no crystals form at RT, add Water dropwise until persistent turbidity is observed (Cloud Point).[1]

    • Ratio Target: Final solvent ratio should approach 4:1 (Alcohol:Water).[1]

  • Maturation: Cool to 0-4°C for 4 hours.

  • Filtration: Filter cold. Wash cake with cold 1:1 EtOH:Water.[1]

Validation: Check melting point. A sharp range (<2°C) indicates high purity.[1]

Method B: Flash Column Chromatography (High Resolution)

Best for: Separating regioisomers and removing tar/catalyst residues.

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1]

Gradient StepSolvent Ratio (Hex:EtOAc)Target Elution
Equilibration 100:0Column conditioning
Loading 98:2Non-polar impurities (e.g., di-bromo species)
Elution 1 95:5Target Molecule (Main Fraction)
Elution 2 90:10Polar impurities (Phenols, demethylated byproducts)

Expert Tip: If the separation of the regioisomer is poor (


), switch the solvent system to Toluene/Heptane . The 

-interaction of Toluene with the halogenated ring often alters the selectivity compared to EtOAc.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: This is common with methoxy-benzenes.[1] It indicates the solution is too concentrated or cooled too quickly, trapping impurities that lower the melting point (eutectic formation).

  • Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure material (if available) at 30-35°C. Slow down the cooling rate (10°C per hour).

Q2: The product has a persistent pink/red hue.

  • Cause: Oxidation of the anisole ring or trace free bromine/iodine.[1]

  • Fix: Wash the organic layer (before crystallization/column) with 10% Sodium Thiosulfate (

    
    ) or Sodium Bisulfite solution. This reduces oxidized halogens back to colorless halide salts.[1]
    

Q3: I cannot separate the 1-Bromo-2-chloro isomer from the 1-Chloro-2-bromo isomer.

  • Cause: These are "pseudo-isomers" with nearly identical polarity and boiling points.[1]

  • Fix: Standard silica won't work.[1]

    • Melt Crystallization: If purity is >85%, controlled cooling of the melt can exclude the minor isomer.[1]

    • Derivatization: If this is an intermediate, consider taking the mixture to the next step (e.g., lithiation or coupling). The reactivity rates of Br vs Cl at the 1-position might differ significantly, allowing separation of the next product.

References

  • Regioselectivity in Halogenation of Anisoles

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds."[1] Journal of Chemical Research, 2021.[1]

    • (General principles of anisole bromination patterns).

  • Purification of Polyhalogenated Aromatics

    • Separation of Chloro/Bromo Benzene Isomers via Melt Crystallization.[1] Patent CN110128240B.[1]

    • (Describes suspension melt crystallization for separating close halogenated isomers).[1]

  • Chromatographic Separation of Halo-Anisoles

    • Ossila Technical Data.[1] "1-Bromo-2-chloro-4-fluorobenzene intermediates."[1][2]

    • (Context on handling fluoro-chloro-bromo benzene building blocks).

  • General Anisole Purification

    • Chempedia.[1][3] "Purification of Anisole and Derivatives."[1][4]

    • (Standard work-up procedures for methoxybenzenes).

Sources

Technical Support Center: Optimizing Suzuki Coupling for Polyhalogenated Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving polyhalogenated substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by molecules bearing multiple halogen atoms. Polyhalogenated arenes and heteroarenes are crucial building blocks, but their use in cross-coupling requires careful optimization to control selectivity and maximize yield.

This document moves beyond standard protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge needed to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Lack of Selectivity & Uncontrolled Multiple Couplings

Q: My reaction on a di- or tri-halogenated substrate is giving a mixture of mono-, di-, and fully-substituted products. How can I achieve selective monocoupling?

A: This is the most common challenge with polyhalogenated substrates. Achieving selectivity is a delicate balance of kinetics and sterics, governed by several interacting factors. The key is to favor the first coupling event while disfavoring subsequent ones.

Causality: The relative reactivity of the C-X bonds is the primary determinant. For different halogens, the order of reactivity is generally I > Br > Cl > F, allowing for inherent chemoselectivity.[1] For identical halogens, selectivity is dictated by the electronic and steric environment of each C-X bond.[1][2] Over-functionalization occurs when the rate of the second oxidative addition is competitive with the first.[3]

Troubleshooting Steps & Explanations:

  • Control Stoichiometry: Start by using a slight deficiency or stoichiometric amount (0.9 to 1.0 equivalents) of the organoboron reagent relative to the polyhalogenated substrate. This starves the reaction of the nucleophile after the initial coupling, reducing the likelihood of a second event.

  • Lower the Reaction Temperature: Many Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C) to drive the reaction.[4][5] However, higher temperatures provide more energy to overcome the activation barrier for less reactive C-X bonds, leading to a loss of selectivity. Try reducing the temperature by 10-20 °C increments.

  • Choose a Bulky Ligand: This is a critical factor. Sterically hindered ligands, particularly biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), increase the steric bulk around the palladium center.[3][6] After the first coupling, the newly introduced group adds to this steric hindrance, making it much more difficult for the palladium complex to approach and perform a second oxidative addition on the same molecule.[3][7]

  • Select a Milder Base: A very strong base can sometimes accelerate the overall catalytic cycle, reducing the kinetic distinction between the different C-X sites. Switching from a strong base like an alkoxide (e.g., KOtBu) to a milder one like a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) can improve selectivity.[8][9]

G start Low Monocoupling Selectivity stoich Adjust Boron Reagent to 0.9 - 1.0 eq. start->stoich First Step temp Lower Temperature (e.g., 100°C -> 80°C) stoich->temp If still unselective ligand Switch to Bulky Ligand (e.g., P(tBu)3, XPhos, SPhos) temp->ligand If still unselective base Use Milder Base (e.g., K3PO4, K2CO3) ligand->base Final Adjustment result Selective Monocoupling Achieved base->result

Caption: A workflow for systematically improving monocoupling selectivity.

Issue 2: Dehalogenation of the Aryl Halide

Q: My starting material is being reduced (the halogen is replaced by hydrogen) instead of coupling. How can I prevent this hydrodehalogenation?

A: Dehalogenation is a parasitic side reaction that consumes your starting material and lowers the yield. It occurs when the organopalladium intermediate (Ar-Pd-X) reacts with a hydride source instead of the organoboron reagent.[8][10]

Causality: The culprit is the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including amine bases, alcohol solvents, or even trace water.[9] Electron-deficient aryl halides and N-heterocycles are particularly susceptible to this side reaction.[9]

Troubleshooting Steps & Explanations:

  • Change the Base: Amine bases (e.g., Et₃N) and strong alkoxide bases can be hydride sources. Switch to a non-hydridic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][9]

  • Use an Aprotic Solvent: Alcohol solvents (e.g., methanol, ethanol) can generate Pd-H species. Use aprotic solvents like dioxane, THF, or toluene to minimize this pathway.[8][9]

  • Minimize Water, if Possible: While many Suzuki protocols use aqueous bases, excess water can be a proton source that contributes to the dehalogenation pathway.[8][9] If you suspect this is an issue, try using anhydrous conditions with a base like K₃PO₄, which often requires only a small amount of water to be effective.[8]

  • Increase Boron Reagent Concentration: A sluggish transmetalation step gives the Ar-Pd-X intermediate more time to react with hydride sources. Ensuring your boronic acid/ester is high quality and using a slight excess (e.g., 1.1-1.2 eq. for a single coupling site) can accelerate the desired transmetalation step.

Issue 3: Protodeboronation of the Boron Reagent

Q: My boronic acid is decomposing, leading to low yields and formation of the corresponding arene byproduct. What is happening?

A: This is protodeboronation, the cleavage of the C–B bond by a proton source, which is a common decomposition pathway for organoboron reagents, especially under basic aqueous conditions.[8][10]

Causality: The C-B bond is susceptible to hydrolysis, particularly for electron-rich or certain heteroaromatic boronic acids.[8] The rate of this decomposition is often pH-dependent and can be accelerated by excessive water or heat.[8]

Troubleshooting Steps & Explanations:

  • Use a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin) or neopentyl glycol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[10][11] MIDA boronates offer even greater stability and are often used for sensitive substrates.[8]

  • Choose the Right Base/Solvent System: If using a boronic acid, a weaker base like K₂CO₃ or KF may be preferable.[12] Using a biphasic solvent system (e.g., Toluene/Water) can sometimes help by keeping the concentration of the boronic acid in the aqueous (hydrolytic) phase lower.

  • Use Anhydrous Conditions: For particularly unstable boron reagents, switching to anhydrous conditions with a base like K₃PO₄ or CsF can significantly suppress protodeboronation.[8]

Boron ReagentRelative StabilityCommon Use Case
Boronic Acid LowerReadily available, often highly reactive.[13]
Pinacol Ester (Bpin) HigherGood balance of stability and reactivity.[4][10]
MIDA Boronate HighestUsed for slow-release or for very unstable fragments.[8]
Caption: Comparison of common organoboron reagents for Suzuki coupling.
Frequently Asked Questions (FAQs)

Q: How do I choose the right catalyst system (palladium source and ligand) for a polyhalogenated substrate, especially an aryl chloride?

A: The C-Cl bond is strong and requires a highly active catalyst for oxidative addition.[7][14] This is achieved by using electron-rich and sterically bulky ligands.

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective Pd(0) and Pd(II) precursors, respectively. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[10]

  • Ligands for Aryl Chlorides: Bulky, electron-donating phosphine ligands are essential. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are industry standards for activating C-Cl bonds.[15] N-heterocyclic carbenes (NHCs) are also highly effective.[10] For polychlorinated pyridines, ligands like FcPPh₂ have shown excellent performance in achieving selective mono-alkylation.[4][7]

Q: Should I use a boronic acid or a boronic ester?

A: The choice depends on the stability of your reagent and the reaction conditions.

  • Boronic acids are often more reactive but can be prone to decomposition (protodeboronation, trimerization to boroxines).[10][16]

  • Boronic esters (like pinacol esters) are more stable, have a longer shelf-life, and are less susceptible to protodeboronation, making them a safer choice for challenging or lengthy reactions.[4][10][17] While some suggest they may be slightly less reactive, modern catalyst systems often bridge this gap effectively.[13]

Q: Can I perform sequential, one-pot couplings on a polyhalogenated substrate?

A: Yes, this is a powerful strategy for building molecular complexity. A common approach for a di-chloro substrate is to first perform a selective mono-coupling under optimized conditions. Then, without isolating the intermediate, a different boronic acid and potentially a more powerful catalyst system (or simply higher temperature) are added to the same pot to couple the second, less reactive C-Cl bond.[4][14] This relies on the product of the first coupling being less reactive than the starting material.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each step has specific requirements that your choice of reagents and conditions will influence.

Suzuki_Cycle cluster_0 pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_aryl Ar-Pd(II)-X L2 ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_biaryl Ar-Pd(II)-Ar' L2 transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Product (Ar-Ar') red_elim->product arx Aryl Halide (Ar-X) arx->ox_add boron Boronate [Ar'-B(OR)2]⁻ boron->transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[10][18]

Key Experimental Protocols
Protocol 1: General Procedure for Selective Mono-alkylation of 2,6-Dichloropyridine

This protocol is adapted from established methods for the selective coupling of polychlorinated heteroarenes and serves as an excellent starting point for optimization.[4][14]

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Alkyl Pinacol Boronic Ester (1.0-1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • FcPPh₂ (6 mol%)

  • K₃PO₄ (Potassium Phosphate, 3.0-6.0 equiv)

  • Anhydrous Dioxane and Water (e.g., 2:1 or 4:1 ratio)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloropyridine, the alkyl pinacol boronic ester, K₃PO₄, Pd₂(dba)₃, and FcPPh₂.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/H₂O). The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles. This is critical to prevent oxidation of the catalyst and ligands.[8]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (start with 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (or when consumption of starting material stalls), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References
  • D. J. C. Constable, C. Jimenez-Gonzalez, A. D. Henderson, "Perspective on solvent use in the pharmaceutical industry," Org. Process Res. Dev., 2007, 11, 133–137. (URL not available in search results)
  • M. A. Tarselli, K. M. G. O'Malley, T. D. G. Watson, "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters," Org. Lett., 2016, 18, 4132–4135. [Link]

  • M. A. Tarselli, K. M. G. O'Malley, T. D. G. Watson, "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters," PMC, 2017. [Link]

  • G. Evano, N. Blanchard, M. Toumi, "Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes," ChemInform, 2009. [Link]

  • J. C. H. Lee, R. McDonald, M. S. Sanford, "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups," PMC, 2013. [Link]

  • A. D. Ben-Ishay, J. S. Bandar, "Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes," PMC, 2024. [Link]

  • H-J. Lehmler, L. W. Robertson, "Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling," University of Kentucky X-Ray Crystallography Facility, 2004. [Link]

  • M. A. Tarselli, K. M. G. O'Malley, T. D. G. Watson, "Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters," Semantic Scholar, 2016. [Link]

  • A. F. de la Torre, A. A. C. Braga, "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014," PMC, 2015. [Link]

  • Wikipedia, "Suzuki reaction," Wikipedia, 2024. [Link]

  • R. Martin, S. L. Buchwald, "Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances," Acc. Chem. Res., 2008. (URL not available in search results)
  • ResearchGate, "Which conditions are favorable for the efficient Suzuki coupling?," ResearchGate, 2014. [Link]

  • S. Akita, T. Nabeshima, "Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media," ResearchGate, 2018. [Link]

  • C. A. Thomas, J. R. Martinelli, S. C. Denmark, "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," PMC, 2018. [Link]

  • J. Yoneda, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, 2023. [Link]

  • J. C. H. Lee, R. McDonald, M. S. Sanford, "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups," ACS Publications, 2021. [Link]

  • P. Ertl, "Which boronic acids are used most frequently for synthesis of bioactive molecules?," ChemRxiv, 2020. [Link]

  • Reddit, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros, 2021. [Link]

  • Reddit, "How to approach choosing reaction conditions for Suzuki?," r/Chempros, 2024. [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Link]

  • R. Martin, S. L. Buchwald, "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," PMC, 2008. [Link]

Sources

Technical Support Center: HPLC Method for Separating Halogenated Aromatic Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) methods dedicated to the separation of halogenated aromatic isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these structurally similar compounds. Here, we will move beyond generic advice to provide in-depth, field-proven insights into method development and troubleshooting, grounded in established scientific principles.

The separation of halogenated aromatic isomers is a persistent challenge in chromatography. Due to their similar hydrophobicities and molecular structures, standard reversed-phase methods often fail to provide adequate resolution.[1] This guide offers a structured approach to overcoming these difficulties, focusing on the causal relationships between your experimental choices and chromatographic results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: Why is the separation of halogenated aromatic isomers so challenging?

A: The primary difficulty arises from their profound structural similarity. Positional isomers (e.g., 1,2-dichlorobenzene vs. 1,3-dichlorobenzene) often have nearly identical polarity and hydrophobicity, which are the main drivers of retention in standard reversed-phase columns like C18.[2] Furthermore, the presence and position of halogen atoms create subtle differences in electron density and molecular shape, which require specialized stationary phases to exploit for successful separation.[3][4]

Q2: I'm starting from scratch. What is the best type of column to begin with?

A: While a standard C18 column can sometimes resolve isomers, it often lacks the necessary selectivity.[2] A more effective starting point is a column that offers alternative separation mechanisms beyond simple hydrophobicity. Phenyl-hexyl or Pentafluorophenyl (PFP) stationary phases are highly recommended.[5][6] These phases facilitate π-π interactions with the aromatic rings of your analytes, providing a different selectivity that is often successful for positional isomers.[3][4] For chiral isomers (enantiomers), a Chiral Stationary Phase (CSP) is mandatory.[7][8]

Q3: How should I select my initial mobile phase conditions?

A: A "scouting gradient" is the most efficient way to start.[9][10] This involves running a broad gradient from a low to a high percentage of organic solvent to elute all components of your sample within a reasonable time. A typical scouting gradient for a 150 mm column would be 5% to 95% acetonitrile in water over 15-20 minutes.[10] This initial run will tell you if your isomers can be separated under these conditions and will provide the basis for further optimization, such as switching to an isocratic method.[9] For acidic or basic compounds, adding a modifier like 0.1% formic acid or trifluoroacetic acid is crucial to ensure good peak shape.[11]

Q4: All my peaks are showing significant tailing. What is the most likely cause?

A: Peak tailing is a common issue, especially with basic compounds containing nitrogen atoms.[5][12] The most frequent cause in reversed-phase chromatography is a secondary interaction between the analyte and exposed, acidic silanol groups on the silica surface of the column packing.[12][13][14] This leads to more than one retention mechanism, causing the peak to tail.[12] Other causes can include column overload or extra-column dead volume.[13][14]

Q5: My retention times are drifting from one injection to the next. What should I check first?

A: The first and most common cause of drifting retention times is insufficient column equilibration, especially when you have changed the mobile phase.[15] Always ensure the column is thoroughly flushed with the new mobile phase before starting your analysis. Another critical factor is temperature fluctuation.[16][17] Even minor changes in ambient lab temperature can affect solvent viscosity and retention times. Using a column oven to maintain a constant temperature, even slightly above ambient, is highly recommended for method robustness.[16][17]

Section 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific chromatographic problems, offering systematic approaches to their resolution.

Problem: Poor Resolution / Co-elution of Isomers

Achieving baseline resolution between structurally similar isomers is the central goal. When peaks overlap, a methodical adjustment of chromatographic parameters is necessary.

Q: I have co-eluting peaks. Should I change my mobile phase or my column first?

A: Start by optimizing your mobile phase, as it is less disruptive than changing the column. The goal is to alter the selectivity (α) of your separation.

  • Change the Organic Modifier: The three most common organic solvents in reversed-phase HPLC—acetonitrile, methanol, and tetrahydrofuran—each offer different selectivities due to their unique properties.[11] Acetonitrile is often a good starting point. If resolution is poor, switching to methanol can alter π-π interactions between the analyte and a phenyl-based stationary phase, potentially improving the separation of aromatic isomers.[4]

  • Adjust the Mobile Phase pH: If your halogenated aromatic isomers are ionizable (contain acidic or basic functional groups), pH is one of the most powerful tools to manipulate retention and selectivity.[18] Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa will ensure it is in a single ionic state (either fully protonated or deprotonated), leading to sharper peaks and more stable retention times.[11]

  • Vary the Column Temperature: Temperature can also influence selectivity.[16] Changing the column temperature alters the thermodynamics of the analyte's interaction with the stationary phase. Experimenting with temperatures between 30°C and 60°C can sometimes resolve closely eluting peaks.[5][16] A good practice is to test temperatures at 10-15°C intervals to observe the effect on resolution.[5]

If mobile phase optimization fails to provide the desired resolution, the next logical step is to select a column with a different stationary phase chemistry.

Q: My C18 column isn't working. What stationary phase should I try next to separate positional isomers?

A: You need a stationary phase that offers a different interaction mechanism. The table below compares common stationary phases for this application.

Stationary PhasePrimary Interaction MechanismBest Suited ForKey Considerations
C18 (ODS) HydrophobicGeneral-purpose, separating compounds based on polarity/hydrophobicity.Often insufficient selectivity for positional isomers.[2]
Phenyl (Phenyl-Hexyl) π-π interactions, HydrophobicAromatic compounds, positional isomers.[4]Excellent alternative to C18, exploits the aromaticity of the analytes.[4]
PFP (Pentafluorophenyl) π-π interactions, Dipole-dipole, Ion-exchangeHalogenated compounds, positional isomers, polar compounds.[5][6]The fluorine atoms create a highly electron-deficient ring, enhancing interactions with halogenated aromatics.[3]
Chiral Stationary Phase (CSP) Chiral recognition (e.g., inclusion, H-bonding)Enantiomers (chiral isomers).Mandatory for separating non-superimposable mirror images.[7][8] Polysaccharide-based CSPs are widely applicable.[19]

The choice between Phenyl and PFP phases often comes down to empirical testing. PFP phases can be particularly effective for halogenated compounds due to specific dipole-dipole interactions.

Workflow for Improving Isomer Resolution

The following diagram illustrates a systematic workflow for tackling poor resolution.

Resolution_Workflow Start Poor Resolution / Co-elution Observed ChangeSolvent Change Organic Modifier (e.g., ACN to MeOH) Start->ChangeSolvent AdjustpH Is Analyte Ionizable? ChangeSolvent->AdjustpH No Improvement Success Resolution Achieved ChangeSolvent->Success Improved ChangeTemp Vary Column Temperature (e.g., 30°C, 45°C, 60°C) AdjustpH->ChangeTemp No AdjustpH->ChangeTemp TweakpH Adjust Mobile Phase pH (± 2 units from pKa) AdjustpH->TweakpH ChangeColumn Select New Column (Phenyl, PFP, or Chiral) ChangeTemp->ChangeColumn No Improvement ChangeTemp->Success Improved ChangeColumn->Success Improved TweakpH->ChangeTemp TweakpH->Success Improved

Caption: A systematic workflow for troubleshooting poor resolution of isomers.

Problem: Peak Tailing

Peak tailing compromises both resolution and accurate quantification.[14] It is a sign that a secondary, undesirable retention mechanism is occurring.

Q: How can I confirm that silanol interactions are the cause of my peak tailing?

A: There are a few diagnostic tests:

  • Lower the Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to bring the pH down to ~2.5-3. This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing their interaction with basic analytes.[14] If peak shape improves dramatically, silanol interactions were the likely culprit.

  • Add a Competing Base: Introduce a small amount of a basic additive like triethylamine (TEA) into the mobile phase.[20] TEA is a small basic molecule that will interact strongly with the active silanol sites, effectively "masking" them from your analyte.

  • Inject a Lower Mass: Column overload can also cause tailing.[14] Dilute your sample 10-fold and re-inject. If the peak shape becomes symmetrical, you were overloading the column.

Q: I've tried adjusting the pH, but the tailing persists. What else can I do?

A: If pH adjustments are ineffective, consider these other factors:

  • Extra-Column Effects: Excessive dead volume in the system (e.g., from long or wide-bore tubing between the injector, column, and detector) can cause peak broadening and tailing.[13] Ensure all connections are made with minimal tubing length and the narrowest appropriate internal diameter.

  • Column Contamination: Strongly retained "junk" from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[21][22] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.

  • Mismatched Sample Solvent: If your sample is dissolved in a much stronger solvent than your mobile phase, it can cause peak distortion.[23] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[24]

Diagram for Diagnosing Peak Tailing Causes

Tailing_Troubleshooting Start {Peak Tailing Observed} Test1 Test Dilute sample 10x and re-inject Start->Test1 Result1 Peak shape improves? Test1->Result1 Cause1 Conclusion: Column Overload Result1->Cause1 Yes Test2 Test2 Result1->Test2 No Result2 Peak shape improves? Test2->Result2 Cause2 Conclusion: Silanol Interactions Result2->Cause2 Yes Test3 Test Check tubing and connections Result2->Test3 No Result3 Long tubing or dead volume found? Test3->Result3 Cause3 Conclusion: Extra-column Effects Result3->Cause3 Yes

Caption: A diagnostic flowchart for identifying the root cause of peak tailing.

Section 3: Experimental Protocols
Protocol 1: Systematic Method Development with a Scouting Gradient

This protocol outlines an efficient approach to developing a separation method for a new mixture of halogenated aromatic isomers.

Objective: To quickly determine the feasibility of separation and establish a baseline for method optimization.

Materials:

  • HPLC system with gradient capability and column oven.

  • Pentafluorophenyl (PFP) or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Sample dissolved in a 50:50 mixture of Mobile Phase A:B.

Procedure:

  • System Preparation:

    • Install the selected column and set the column oven to 40°C.[16]

    • Purge the pump lines with fresh mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Scouting Gradient Run:

    • Inject a standard mixture of your isomers.

    • Run the gradient program outlined in the table below.

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Flow Rate (mL/min)
0.09551.0
20.05951.0
22.05951.0
22.19551.0
30.09551.0
  • Data Analysis:

    • Examine the resulting chromatogram. Do all peaks elute? Is there any separation between the isomers?

    • Based on the retention times observed, you can calculate an appropriate isocratic mobile phase composition to optimize the separation or adjust the gradient slope to improve the resolution of closely eluting peaks.

Protocol 2: Optimizing Mobile Phase pH for Ionizable Isomers

Objective: To improve the peak shape and selectivity for acidic or basic halogenated aromatic isomers.

Procedure:

  • Determine Analyte pKa: First, find the pKa value(s) of your target isomers from literature or prediction software.

  • Select Buffers: Choose a buffer system that is effective at the desired pH and compatible with your detection method (e.g., phosphate buffers are not ideal for LC-MS). Formate buffers are suitable for acidic conditions (pH ~2.5-4.5), while ammonium or borate buffers can be used for basic conditions (pH ~8-10).[7][25]

  • Prepare Mobile Phases: Prepare a series of mobile phases at different pH values. For an acidic analyte, test pH values at its pKa, pKa-1, and pKa-2. For a basic analyte, test at its pKa, pKa+1, and pKa+2.

  • Analyze and Compare: Inject your sample using each mobile phase condition (allowing for proper equilibration between each run). Compare the chromatograms for changes in retention time, peak shape, and, most importantly, the resolution between your isomers. You will often find a dramatic improvement when the pH is correctly controlled.

References
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]

  • Kafuka, Y., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Publishing. [Link]

  • Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE. [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?[Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. [Link]

  • BÜCHI Labortechnik AG. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Chromatography Today. (n.d.). The Use of Temperature to Eliminate Organic Solvent in Analytical HPLC Methods. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Dong, M. W. (n.d.). HPLC Troubleshooting. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • LinkedIn. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?[Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • Technology Networks. (2025). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Chromatography Forum. (2015). Trouble resolving isomers. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Molnar-Institute. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity of Aryl Bromides vs. Aryl Chlorides in Suzuki-Miyaura Coupling

[1]

Executive Summary

In the landscape of pharmaceutical and agrochemical synthesis, the Suzuki-Miyaura coupling is a cornerstone reaction. However, the choice between Aryl Bromides (Ar-Br) and Aryl Chlorides (Ar-Cl) represents a critical decision point balancing reactivity against economic/supply chain efficiency .

  • Aryl Bromides are the historical standard: highly reactive, reliable with generic catalysts, but often expensive and atom-inefficient.[1]

  • Aryl Chlorides are the modern ideal: cheap, abundant, and atom-efficient, but kinetically inert under standard conditions due to a high bond dissociation energy (BDE).[1]

This guide provides a technical analysis of the reactivity gap, the mechanistic solutions required to bridge it, and validated protocols for deploying both substrates effectively.

Fundamental Physics: The Energy Barrier

The reactivity difference is rooted in the carbon-halogen bond strength. The Oxidative Addition (OA) of the aryl halide to the Palladium(0) center is the first and often rate-determining step (RDS) for aryl chlorides.

Bond Dissociation Energy (BDE) Comparison

The ~15 kcal/mol difference in BDE creates a significant activation energy barrier for aryl chlorides.

SubstrateBondBDE (kcal/mol)Relative ReactivityKinetic Status (Standard Pd)
Aryl Iodide C–I~65HighFast OA (often diffusion controlled)
Aryl Bromide C–Br~81ModerateFacile OA (Turnover Limiting Step: Transmetallation)
Aryl Chloride C–Cl~96LowSlow OA (Turnover Limiting Step: Oxidative Addition)

Data approximated from standard Ph-X values.

Mechanistic Implication

For Ar-Br , the barrier to oxidative addition is low enough that generic phosphines (e.g., PPh3) suffice. For Ar-Cl , the Pd(0) species requires significant electron density to "push" into the strong C-Cl bond. This necessitates electron-rich, bulky ligands (e.g., Tri-tert-butylphosphine, SPhos, XPhos).[1]

OA_Energy_ProfileStartPd(0) + Ar-XTS_Br[TS] Ar-Br(Lower Barrier)Start->TS_BrFastTS_Cl[TS] Ar-Cl(High Barrier)Start->TS_ClSlow / Requires HeatProdAr-Pd(II)-XTS_Br->ProdTS_Cl->Prod

Figure 1: Qualitative energy landscape showing the higher activation barrier for Aryl Chlorides compared to Bromides.

Catalyst Selection Strategy

Bridging the reactivity gap requires specific ligand architectures.

For Aryl Bromides (The "Generic" Approach)
  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Ligand Characteristics: Aryl phosphines. Moderately electron-donating.

  • Mechanism: OA is fast; the cycle is robust.

  • Pros: Cheap, shelf-stable catalysts.[1]

  • Cons: Phosphine scrambling can occur; less active for sterically hindered substrates.

For Aryl Chlorides (The "Specialized" Approach)
  • Catalyst: Pd2(dba)3 + SPhos/XPhos or Pd-PEPPSI-IPr.

  • Ligand Characteristics:

    • Electron-Rich (Alkyl phosphines/NHCs): Increases electron density on Pd(0) to facilitate oxidative addition of the strong C-Cl bond.

    • Bulky (Steric bulk): Promotes the reductive elimination step and prevents formation of inactive Pd-dimers.

  • Mechanism: The ligand actively lowers the OA barrier.

Comparative Performance Data

The following table illustrates the dramatic difference in yield when using standard vs. specialized conditions.

Case Study: Coupling of 4-Chloro/Bromotoluene with Phenylboronic Acid.

Condition SetCatalyst SystemSubstrate: Aryl Bromide Substrate: Aryl Chloride Interpretation
Standard Pd(PPh3)4 (5 mol%)Na2CO3, Toluene/H2O, 80°C92% Yield < 5% Yield Standard catalysts cannot activate the C-Cl bond efficiently.
Optimized Pd2(dba)3 / P(t-Bu)3KF, THF, RT96% Yield 95% Yield Electron-rich ligands (P(t-Bu)3) equalize reactivity.
Buchwald Pd(OAc)2 / SPhosK3PO4, Toluene, 100°C98% Yield 96% Yield Biaryl phosphines are highly effective for chlorides.[1]

Note: Data synthesized from trends observed in Littke & Fu (JACS 2001) and Buchwald group publications.

Experimental Protocols

Protocol A: Standard Suzuki (Best for Aryl Bromides)

Use this for: Routine synthesis, unhindered bromides/iodides, cost-sensitive scale-up.[1]

  • Charge Vessel: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(PPh3)4 (1-3 mol%).

  • Solvent/Base: Add Toluene (0.2 M) and 2M aq. Na2CO3 (2.0 equiv).

  • Degas: Sparge with Argon for 10 mins.

  • Reaction: Heat to 80°C for 4-12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over MgSO4.

Protocol B: High-Activity Suzuki (Required for Aryl Chlorides)

Use this for: Aryl chlorides, deactivated bromides, sterically hindered systems.[1]

  • Catalyst Prep: In a glovebox or under strict Argon flow, charge Pd(OAc)2 (1 mol%) and SPhos (2 mol%) (or XPhos).

  • Substrates: Add Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M).

  • Reaction: Heat to 100°C for 2-12 hours. (Note: Higher temp often needed for Cl).

  • Workup: Filter through Celite to remove palladium black/salts. Concentrate and purify.

Decision Matrix: When to Switch?

Use the following workflow to determine the optimal path for your specific molecule.

Decision_MatrixStartSelect SubstrateCheck_XHalogen Type?Start->Check_XBr_PathAryl BromideCheck_X->Br_PathBr / ICl_PathAryl ChlorideCheck_X->Cl_PathClSimple_CatUse Pd(PPh3)4 or Pd(dppf)Cl2(Protocol A)Br_Path->Simple_CatCheck_StericsSterically Hindered?Cl_Path->Check_StericsAdv_CatUse Pd-SPhos or Pd-PEPPSI(Protocol B)Check_Sterics->Adv_CatNoUlt_CatUse Pd-XPhos or Pd-P(tBu)3(High Temp)Check_Sterics->Ult_CatYes (Ortho-subs)

Figure 2: Decision workflow for selecting catalyst systems based on halogen type and steric complexity.

References

  • Littke, A. F., & Fu, G. C. (2002).[1][2][3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Barder, T. E., et al. (2005).[1][4] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4] Link

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Luo, Y. R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for BDE data).

A Senior Application Scientist's Guide to the Characterization of Bromochlorofluoromethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the precise identification of constitutional isomers is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. The subtle repositioning of a single halogen atom on a phenyl ring can dramatically alter a molecule's biological activity, metabolic profile, and toxicological properties. This guide provides a comprehensive comparison of the analytical techniques used to characterize and differentiate the isomers of bromochlorofluoromethoxybenzene, a model polysubstituted aromatic compound.

As a senior application scientist, my objective is not just to present data, but to illuminate the causal relationships between molecular structure and analytical output. The methodologies and interpretations that follow are grounded in the fundamental principles of spectroscopy and chromatography, designed to provide a self-validating framework for isomer characterization.

The Challenge of Isomeric Differentiation

The bromochlorofluoromethoxybenzene system presents a fascinating analytical challenge due to the presence of multiple halogen substituents. With one of each halogen (Br, Cl, F) and a methoxy group on a benzene ring, there are numerous possible constitutional isomers. Differentiating these isomers requires a multi-technique approach, as each analytical method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of constitutional isomers of substituted aromatics. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is influenced by the through-bond (inductive and resonance) and through-space effects of neighboring substituents.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The chemical shifts and coupling patterns of the aromatic protons provide a direct window into the substitution pattern of the benzene ring.

Expected Trends in ¹H NMR Chemical Shifts:

  • Electronegativity: The high electronegativity of fluorine and chlorine will generally cause a downfield shift (higher ppm) for adjacent protons compared to bromine.

  • Anisotropic Effects: The methoxy group's oxygen atom will deshield ortho protons, causing them to appear at a lower field than meta and para protons.

  • Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons is indicative of their relative positions:

    • ortho-coupling (³JHH): ~7-9 Hz

    • meta-coupling (⁴JHH): ~2-3 Hz

    • para-coupling (⁵JHH): ~0-1 Hz

Illustrative Example: Hypothetical Isomers

Let's consider two hypothetical isomers to illustrate these principles:

  • Isomer A: 2-Bromo-4-chloro-1-fluoro-5-methoxybenzene

  • Isomer B: 4-Bromo-2-chloro-1-fluoro-5-methoxybenzene

In Isomer A, the proton at C6 would be a singlet (or a very finely split doublet due to para-coupling) and would be significantly influenced by the ortho-methoxy group. The proton at C3 would be a doublet, coupled to the proton at C6.

In Isomer B, the proton at C6 would be a doublet, coupled to the proton at C3, and influenced by the ortho-chloro group. The proton at C3 would also be a doublet. The differing electronic environments would lead to distinct chemical shifts for these protons, allowing for unambiguous differentiation.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the nature and position of the substituents.

Expected Trends in ¹³C NMR Chemical Shifts:

  • Direct Halogen Effects: The carbon directly attached to a halogen will experience a significant shift. The order of this effect is generally I > Br > Cl > F, with iodine causing the most upfield shift (shielding) and fluorine the most downfield shift (deshielding) among the halogens.

  • Methoxy Group Effect: The carbon bearing the methoxy group (C-O) will be significantly deshielded, appearing at a high ppm value. The methoxy carbon itself will have a characteristic chemical shift around 55-60 ppm.

  • Substituent Additivity: While not perfectly predictive, substituent chemical shift (SCS) effects can be used to estimate the chemical shifts of the aromatic carbons. Each substituent has a characteristic effect on the ipso, ortho, meta, and para carbons.

A study on substituted anisoles demonstrated that the chemical shifts of aryl carbons can be predicted with reasonable accuracy by assuming the additivity of substituent effects, especially when the substituents are not ortho to each other.[1]

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

For the fluorinated isomers of bromochlorofluoromethoxybenzene, ¹⁹F NMR is an exceptionally powerful and straightforward technique for differentiation.[2] The fluorine nucleus has a wide chemical shift range, making it highly sensitive to its position on the aromatic ring.

Expected Trends in ¹⁹F NMR Chemical Shifts:

The chemical shift of the fluorine atom will be significantly influenced by the electronic nature and proximity of the other substituents. For instance, a fluorine atom positioned ortho to a methoxy group will experience a different electronic environment and thus a different chemical shift compared to a fluorine atom meta or para to the same group. This high sensitivity allows for clear differentiation of regioisomers.[3][4]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides two crucial pieces of information for isomer characterization: the molecular weight and the fragmentation pattern. While all constitutional isomers of bromochlorofluoromethoxybenzene will have the same molecular weight, their fragmentation patterns upon electron ionization (EI) can differ, providing clues to their structure.

Molecular Ion Peak and Isotopic Distribution

The mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive M, M+2, and M+4 pattern, confirming the presence of one bromine and one chlorine atom.

Fragmentation Pathways

The fragmentation of halogenated aromatic compounds in EI-MS is often initiated by the loss of a halogen radical or a neutral molecule. The relative stability of the resulting carbocations can influence the abundance of fragment ions, providing clues to the substitution pattern.

Common Fragmentation Pathways for Halogenated Anisoles:

  • Loss of a methyl radical (•CH₃): This is a common fragmentation for anisoles, leading to a [M-15]⁺ ion.

  • Loss of formaldehyde (CH₂O): A rearrangement reaction can lead to the loss of formaldehyde, resulting in a [M-30]⁺ ion.

  • Loss of a halogen radical (•Br, •Cl): The relative ease of halogen loss can provide information. Generally, the C-Br bond is weaker than the C-Cl bond, so the loss of a bromine radical might be more prominent.

  • Loss of CO: Subsequent fragmentation of ions can involve the loss of carbon monoxide.

For example, the mass spectrum of 2-bromo-4-chloroanisole shows a prominent molecular ion peak cluster around m/z 220, 222, and 224.[5][6] The fragmentation pattern will be influenced by the relative positions of the bromo, chloro, and methoxy groups.

Chromatographic Separation: Resolving the Isomeric Mixture

While spectroscopy provides detailed structural information, chromatography is essential for separating the isomers before analysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for this purpose.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with the stationary phase of the column.

Factors Influencing GC Retention Time:

  • Boiling Point: Isomers with lower boiling points will generally elute earlier. Boiling points are influenced by intermolecular forces, which are affected by the molecule's polarity and shape.

  • Polarity: The choice of a polar or non-polar GC column is critical. The dipole moment of each isomer, determined by the vector sum of the bond dipoles of the substituents, will dictate its interaction with the stationary phase. More polar isomers will have longer retention times on polar columns.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a wide range of stationary and mobile phases, providing great flexibility for isomer separation.

Factors Influencing HPLC Retention Time:

  • Stationary Phase: Reversed-phase (e.g., C18) and normal-phase (e.g., silica) columns are commonly used. In reversed-phase HPLC, less polar isomers will have longer retention times.

  • Mobile Phase: The composition of the mobile phase (e.g., methanol/water or acetonitrile/water) can be optimized to achieve the best separation.

A study on the separation of 2-bromo-4-chloroanisole demonstrated the utility of reversed-phase HPLC for analyzing such compounds.[7]

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Filtration: Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrument Setup:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.

    • Carrier Gas: Use high-purity helium at a constant flow rate.

    • Temperature Program: Start with an initial oven temperature of around 100°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.

    • Injector: Use splitless or split injection, depending on the sample concentration, at a temperature of 250°C.

  • MS Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: Set to 230°C.

    • Quadrupole Temperature: Set to 150°C.

Data Presentation

Table 1: Predicted Spectroscopic and Chromatographic Trends for Bromochlorofluoromethoxybenzene Isomers

PropertyInfluencing FactorsExpected Trends
¹H NMR Chemical Shift Electronegativity of adjacent halogens, anisotropic effect of the methoxy group.Protons ortho to the methoxy group will be downfield. Protons adjacent to fluorine will be more downfield than those adjacent to bromine.
¹³C NMR Chemical Shift Direct halogen attachment, substituent additivity effects.The carbon attached to the methoxy group will be highly deshielded. The carbon attached to fluorine will be more deshielded than carbons attached to chlorine or bromine.
¹⁹F NMR Chemical Shift Position on the aromatic ring relative to other substituents.Each constitutional isomer will have a unique and well-resolved ¹⁹F chemical shift.
Mass Spectrum (EI) Isotopic distribution of Br and Cl, stability of fragment ions.A characteristic M, M+2, M+4 pattern for the molecular ion. Fragmentation patterns may differ based on the relative positions of substituents.
GC Retention Time Boiling point and polarity.Isomers with lower boiling points and less polarity will generally elute earlier on a non-polar column.
HPLC Retention Time (RP) Polarity.More polar isomers will elute earlier on a reversed-phase column.

Visualizing the Workflow

The logical flow for the characterization of bromochlorofluoromethoxybenzene isomers can be visualized as follows:

G cluster_separation Separation cluster_identification Identification cluster_data_analysis Data Analysis & Structure Elucidation GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS HPLC High-Performance Liquid Chromatography (HPLC) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC->NMR Analysis Comparative Analysis of Spectroscopic and Chromatographic Data MS->Analysis NMR->Analysis

Sources

Comparative Guide: Palladium Catalysts for Site-Selective Coupling of Polyhalogenated (Hetero)Arenes

[1]

Executive Summary

In drug discovery, polyhalogenated arenes and heteroarenes (e.g., 2,4-dichloropyrimidines) are pivotal scaffolds.[1][2] The challenge lies not merely in reactivity, but in site-selectivity . While standard oxidative addition follows bond dissociation energies (C–I > C–Br > C–Cl), distinguishing between identical halogen atoms (e.g., C–Cl vs. C–Cl) requires precise catalyst control.

This guide objectively compares three dominant catalytic systems—Buchwald G3/G4 Palladacycles , Pd-NHC (PEPPSI) , and Ligand-Free ("Jeffery") Systems —evaluating their ability to control regioselectivity through steric and electronic steering.[1]

Mechanistic Principles: The Selectivity Paradox

The site-selectivity of oxidative addition is governed by two competing factors:

  • Electronic Bias: Palladium prefers the most electron-deficient C–X bond (lowest LUMO). In 2,4-dichloropyrimidine, this is C4 .[1][2][3][4][5]

  • Steric Environment: Bulky ligands can destabilize the transition state at hindered positions, forcing reaction at less accessible but electronically distinct sites (e.g., C2 in specific contexts).

Visualization: Electronic vs. Steric Control

The following diagram illustrates how ligand bulk influences the site of oxidative addition on a 2,4-dichloropyrimidine scaffold.

SelectivityMechanismSubstrate2,4-DichloropyrimidinePath_StandardStandard Phosphine(e.g., XPhos, PPh3)Substrate->Path_Standard Low Steric DemandPath_BulkyBulky NHC(e.g., PEPPSI-IPent)Substrate->Path_Bulky High Steric DemandInt_C4C4-Palladacycle(Electronic Control)Path_Standard->Int_C4 Fast OA at e- poor sitePath_Bulky->Int_C4 Suzuki CouplingInt_C2C2-Palladacycle(Steric/Anomalous Control)Path_Bulky->Int_C2 C-S Coupling (Thiolation)Prod_C4C4-Functionalized(Major Product for Suzuki)Int_C4->Prod_C4Prod_C2C2-Functionalized(Major for Thiolation)Int_C2->Prod_C2

Figure 1: Divergent pathways dictated by ligand sterics and nucleophile type.[1] While C4 is electronically favored, bulky NHCs can enable C2 selectivity in specific transformation types (e.g., C-S coupling).

Comparative Analysis of Catalyst Systems

A. Buchwald G3/G4 Palladacycles (e.g., XPhos-Pd-G4)[1]
  • Profile: High-activity phosphine ligands pre-complexed for rapid oxidative addition.[1]

  • Mechanism: Monoligated Pd(0)-L species are the active catalysts.

  • Performance: Unmatched for activating deactivated chlorides.

  • Selectivity: Strictly follows electronic control . In 2,4-dichloropyrimidine, XPhos yields >95% C4-arylation.[1]

  • Best For: Rapid library synthesis where standard regioselectivity (C4) is desired.

B. Pd-NHC Complexes (e.g., Pd-PEPPSI-IPent)[1][6][7]
  • Profile: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. Extremely air-stable, "throw-away" pyridine ligand.[1]

  • Mechanism: The bulky NHC (N-Heterocyclic Carbene) wingtips create a "pocket" around the metal center.

  • Performance: High thermal stability; excellent for heteroatom couplings (C-N, C-S).

  • Selectivity:

    • Suzuki (C-C):[1][6] Still favors C4 (thermodynamic control).

    • Thiolation (C-S): uniquely favors C2 , overturning 1,500+ examples of C4 preference [1].

  • Best For: Challenging substrates, scale-up (due to stability), and accessing "impossible" C2-thio isomers.[1]

C. Ligand-Free "Jeffery" Conditions[1][5][9]
  • Profile: Pd(OAc)2 with tetraalkylammonium salts (e.g., TBAB) in mild bases.

  • Mechanism: Nanoparticulate Pd or loosely stabilized anionic species.

  • Selectivity: Highly sensitive to substrate electronics. Surprisingly, these conditions can enhance C4 selectivity (up to >99:1) in pyridines and enable C5 selectivity in 2,5-dichloropyrimidines [2].[1][5]

  • Best For: Cost-sensitive early screens and specific isomer targets (C5).[1]

Performance Data Summary: 2,4-Dichloropyrimidine[1][2][3][4][9][10]
MetricPd-XPhos G4 (Phosphine)Pd-PEPPSI-IPent (NHC)Ligand-Free (Jeffery)
Reaction Type Suzuki-MiyauraC-S Coupling (Thiolation)Suzuki-Miyaura
Target Site C4 (Standard)C2 (Unconventional)C4 (Enhanced)
Selectivity (C4:C2) 20:11:99>99:1
Yield 85-95%70-90%50-75%
Temp 60-80 °CRT - 40 °CRT
Key Advantage Speed & General ApplicabilityAccess to C2 IsomerCost & Specificity

Experimental Protocols

Protocol A: C4-Selective Suzuki Coupling (Industry Standard)

Targeting the electron-deficient position using a high-turnover phosphine catalyst.[1]

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

  • Catalyst: XPhos Pd G4 (1-2 mol%)[1]

  • Base: K3PO4 (0.5 M aqueous, 2.0 equiv)[1]

  • Solvent: THF (0.2 M)[1]

Workflow:

  • Charge a reaction vial with 2,4-dichloropyrimidine (149 mg, 1.0 mmol), arylboronic acid (1.1 mmol), and XPhos Pd G4 (15 mg, 0.02 mmol).[1]

  • Evacuate and backfill with Argon (x3).

  • Add degassed THF (5 mL) and 0.5 M aqueous K3PO4 (4 mL).

  • Stir vigorously at 60 °C for 2 hours.

  • Validation: Monitor by HPLC/UPLC. Expect >95% conversion to the 4-aryl-2-chloropyrimidine .[1]

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol B: C2-Selective Thiolation (The "PEPPSI Switch")

Targeting the sterically hindered position using a bulky NHC catalyst [1].

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[1]

  • Nucleophile: Alkyl thiol (e.g., Octanethiol) (1.05 equiv)[1]

  • Catalyst: Pd-PEPPSI-IPent (2-3 mol%)[1]

  • Base: NaOtBu (1.1 equiv)[1]

  • Solvent: Toluene or DME (0.2 M)[1]

Workflow:

  • In a glovebox or under strict Argon flow, combine 2,4-dichloropyrimidine (1.0 mmol), NaOtBu (106 mg, 1.1 mmol), and Pd-PEPPSI-IPent (24 mg, 0.03 mmol).

  • Add dry, degassed Toluene (5 mL).

  • Add the thiol (1.05 mmol) dropwise.

  • Stir at Room Temperature for 12 hours.

  • Validation: 1H NMR analysis of the crude mixture. The C2-substituted product typically shows a characteristic shift of the pyrimidine proton distinct from the C4 isomer.

    • Note: C4-selective SNAr is the background reaction. The catalyst must be active at RT to outcompete this.

  • Workup: Filter through a celite pad, concentrate, and purify.

Decision Matrix: Selecting the Right Catalyst

Use this flowchart to determine the optimal catalytic system based on your substrate's halogenation pattern and desired substitution site.

CatalystDecisionStartStart: Polyhalogenated SubstrateHalogenTypeAre halogens identical?Start->HalogenTypeMixedMixed (e.g., Cl, Br, I)HalogenType->Mixed NoIdenticalIdentical (e.g., Cl, Cl)HalogenType->Identical YesStandardRuleStandard Reactivity:I > Br > Cl(Use XPhos/RuPhos)Mixed->StandardRuleRingTypeRing System?Identical->RingTypePyridinePyridine (2,4-Cl)RingType->PyridinePyrimidinePyrimidine (2,4-Cl)RingType->PyrimidineJefferyLigand-Free (Jeffery)Favors C4 (>99:1)Pyridine->JefferyReactionTypeReaction Type?Pyrimidine->ReactionTypeSuzukiSuzuki (C-C)ReactionType->SuzukiThiolationThiolation (C-S)ReactionType->ThiolationSuzukiRecXPhos Pd G4(Favors C4)Suzuki->SuzukiRecThiolRecPd-PEPPSI-IPent(Favors C2)Thiolation->ThiolRec

Figure 2: Workflow for catalyst selection.[1] Note that for identical halogens, the reaction type (C-C vs C-S) heavily dictates whether "unconventional" selectivity (C2) is accessible.

References

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 2025.[1] [Link][1]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 2022.[7] [Link][1]

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Journal of Organic Chemistry, 2017.[1][8] [Link][1]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 2022. [Link][1]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The compounds we handle, such as the halogenated aromatic ether 1-Bromo-2-chloro-4-fluoro-5-methoxybenzene, are valuable intermediates. However, their safe management, from initial handling to final disposal, is paramount. This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The fundamental principle behind managing halogenated waste is twofold: ensuring safety through containment and proper handling, and enabling environmentally sound disposal, which for halogenated compounds typically involves high-temperature incineration.[1][2] Mixing this waste stream with non-halogenated solvents can lead to improper disposal, environmental release, and significantly higher disposal costs for the entire waste volume.[1][3]

Hazard Profile and Risk Assessment: Know Your Compound

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from structurally analogous halogenated benzene derivatives. This process of "hazard banding" based on similar structures is a cornerstone of proactive laboratory safety.

Analysis of related compounds like 1-Bromo-4-chloro-2-methoxybenzene and 1-Bromo-4-chloro-2-fluorobenzene indicates a consistent hazard pattern.[4][5] The primary risks associated with this class of chemicals are irritation to the skin, eyes, and respiratory system.[6][7][8]

Table 1: Inferred Hazard Classification for this compound

Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][8]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[4][5][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6][8]
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed[9]

This information mandates that the compound be handled with appropriate engineering controls and Personal Protective Equipment (PPE) at all times to mitigate exposure risks.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for safe handling practices and proper engineering controls (i.e., a chemical fume hood), but it is a critical barrier to exposure.[10] Selection of PPE must be deliberate and based on the potential hazards.

Table 2: Required PPE for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Weighing ANSI Z87.1 compliant safety glasses with side shields.[11]Nitrile gloves (minimum). Change every 30-60 minutes or if contamination is suspected.[10]Flame-resistant lab coat.[11]Not required when handling small quantities inside a certified chemical fume hood.[11]
Liquid Transfers (>500 mL) Chemical splash goggles.[11]Double-gloving with nitrile gloves is recommended.[10]Chemical-resistant apron over a lab coat.Not required when performed inside a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[11]Heavy-duty, chemical-resistant outer gloves over inner nitrile gloves.[11]Chemical-resistant apron or coveralls.For large spills or in poorly ventilated areas, a full-face respirator with appropriate cartridges may be necessary.[12][13]

Causality Behind PPE Choices:

  • Eye Protection: Standard safety glasses protect from minor splashes, but chemical splash goggles provide a seal around the eyes, which is crucial during bulk transfers or spill cleanup where the risk of significant splashing is higher.[11]

  • Hand Protection: Nitrile gloves offer good initial protection. Double-gloving is a field-proven technique that provides a backup barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[10]

  • Body Protection: A lab coat protects personal clothing from minor drips. A chemical-resistant apron is necessary for tasks with a higher splash potential, as it prevents corrosive or irritating liquids from soaking through to the skin.

Waste Management Protocol: Segregation is Key

The proper disposal of this compound begins the moment it is designated as waste. The cardinal rule is to never mix halogenated and non-halogenated waste streams .[1][3]

Step-by-Step Waste Collection Procedure
  • Select the Correct Waste Container:

    • Use a clearly marked, dedicated container for "Halogenated Organic Waste."[2]

    • The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, screw-top cap.[1]

    • Ensure the container is in a designated Satellite Accumulation Area (SAA) within the lab.

  • Properly Label the Container:

    • The moment the first drop of waste is added, the container must be labeled.[3]

    • The label must include the words "Hazardous Waste," the full chemical name(s) of the constituents ("this compound"), and an approximate percentage of each component.[3] Do not use abbreviations or chemical formulas.[3]

  • Accumulate Waste Safely:

    • Always keep the waste container closed except when adding waste. This prevents the release of vapors.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Requesting Disposal:

    • Once the container is full, submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EHS) department.

Spill Management: A Plan for Rapid Response

Even with careful handling, spills can occur. A swift and appropriate response is critical to minimizing exposure and environmental impact. The response strategy depends on the size of the spill.[14]

Protocol for a Minor Spill (Manageable by Lab Personnel)
  • Alert & Isolate: Immediately alert others in the lab.[14] Secure the area to prevent others from entering.

  • Don PPE: Wear the appropriate spill cleanup PPE as detailed in Table 2.

  • Contain & Absorb:

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[15][16] Start from the outside of the spill and work inwards to prevent it from spreading.[14]

    • Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste:

    • Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools into a heavy-duty plastic bag or a designated container for solid hazardous waste.[12]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with soapy water.[14]

    • If the compound is highly toxic, the rinse water should also be collected as hazardous waste.[14]

  • Package & Label:

    • Seal the container with the spill debris.

    • Label it as "Hazardous Waste" with a clear description of the contents (e.g., "Vermiculite with absorbed this compound").

  • Dispose & Restock: Arrange for EHS to pick up the waste. Restock the spill kit immediately.[14]

Protocol for a Major Spill (Requires EHS Intervention)
  • Evacuate & Alert: Evacuate the immediate area.[14] If there is a fire or medical emergency, call 911. Notify your institution's EHS emergency line.

  • Confine: If it is safe to do so, close the doors to the laboratory to confine the vapors.[14]

  • Do Not Attempt to Clean: Await the arrival of the trained emergency response team.

Disposal Pathway and Decision Logic

The entire lifecycle of the chemical in the lab, from use to disposal, can be mapped as a series of decisions and actions designed to ensure safety and compliance.

Disposal_Workflow cluster_handling Chemical Handling cluster_spill Spill Response cluster_waste Waste Accumulation cluster_disposal Final Disposal start Start: Use of This compound spill_check Spill Occurs? start->spill_check waste_gen Generate Waste (e.g., reaction quench, used solvent) spill_check->waste_gen No spill_response Execute Spill Management Protocol spill_check->spill_response Yes collect_waste Collect in Labeled Halogenated Waste Container waste_gen->collect_waste spill_waste Collect Spill Debris as Halogenated Solid Waste spill_response->spill_waste request_pickup Request EHS Waste Pickup spill_waste->request_pickup container_full Container Full? collect_waste->container_full continue_use Continue Lab Work container_full->continue_use No container_full->request_pickup Yes continue_use->spill_check end EHS Manages Final Disposal (Incineration) request_pickup->end

Caption: Decision workflow for handling and disposal.

Regulatory Framework

In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls under specific waste codes and is subject to land disposal restrictions outlined in 40 CFR Part 268, which mandate treatment via methods like incineration to destroy the hazardous constituents before any land disposal.[17][18] Adherence to the protocols in this guide will ensure compliance with these federal regulations as well as local and institutional policies.

By integrating these principles of hazard assessment, proper PPE use, stringent waste segregation, and planned emergency response into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the wider community.

References

  • Environmental Health & Safety - Georgia Tech. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved February 15, 2026, from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 15, 2026, from [Link]

  • U.S. Government Publishing Office. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved February 15, 2026, from [Link]

  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved February 15, 2026, from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved February 15, 2026, from [Link]

  • Plasma Science and Fusion Center, MIT. (1998, November 25). PSFC Halogenated Solvents. Retrieved February 15, 2026, from [Link]

  • Bucknell University. (2016, April 15). WASTE MANAGEMENT. Retrieved February 15, 2026, from [Link]

  • California Code of Regulations - Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... Retrieved February 15, 2026, from [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Personal Protective Equipment. Retrieved February 15, 2026, from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved February 15, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-chloro-2-methoxybenzene. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved February 15, 2026, from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (2025, August 25). 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene. Retrieved February 15, 2026, from [Link]

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.